Methyl perfluoro-3,6-dioxaheptanoate
Description
The exact mass of the compound Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Methyl perfluoro-3,6-dioxaheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl perfluoro-3,6-dioxaheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O4/c1-17-2(16)3(7,8)18-4(9,10)5(11,12)19-6(13,14)15/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRNDAZKCQFBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377687 | |
| Record name | Methyl perfluoro-3,6-dioxaheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39187-41-2 | |
| Record name | Methyl perfluoro-3,6-dioxaheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl Perfluoro-3,6-dioxaheptanoate: A Strategic Fluorinated Building Block
[1]
Executive Summary
Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2) is a specialized perfluorinated ether ester utilized as a high-value intermediate in the synthesis of fluoropolymers, advanced electrolytes, and pharmaceutical candidates.[1][2] Distinguished by its "3,6-dioxa" ether backbone, this compound offers a unique balance of lipophilicity and metabolic stability compared to traditional long-chain perfluoroalkyl substances (PFAS).[1]
For the drug development sector, this ester serves as a critical "fluorine-delivery" reagent, allowing the introduction of the chemically inert perfluoro-3,6-dioxaheptyl motif into small molecule drugs to modulate bioavailability and protein binding without the bioaccumulation risks associated with longer-chain homologs.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The structural integrity of Methyl perfluoro-3,6-dioxaheptanoate relies on the stability of its ether linkages, which interrupt the crystallinity of the fluorocarbon chain, resulting in a liquid state with a wide liquidus range.[1]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate | |
| Common Name | Methyl perfluoro-3,6-dioxaheptanoate | |
| CAS Number | 39187-41-2 | |
| Molecular Formula | ||
| Molecular Weight | 310.07 g/mol | |
| Structure | Linear ether backbone | |
| Boiling Point | 109 °C | @ 760 mmHg |
| Density | ~1.55 g/mL | Estimated @ 25°C |
| Solubility | Methanol, Acetonitrile, Fluorinated Solvents | Hydrolyzes in water |
| Appearance | Clear, colorless liquid |
Synthesis & Production Dynamics
The industrial synthesis of Methyl perfluoro-3,6-dioxaheptanoate typically bypasses direct fluorination, utilizing instead the oxidative oligomerization of tetrafluoroethylene (TFE) or ring-opening of specific epoxides.[1] The most robust pathway for laboratory scale-up involves the esterification of the corresponding acyl fluoride.
Mechanistic Pathway
The precursor, Perfluoro-3,6-dioxaheptanoyl fluoride , is highly electrophilic.[1] Reaction with methanol is exothermic and requires controlled conditions to prevent the loss of the volatile product and to manage the generation of Hydrogen Fluoride (HF).
DOT Diagram: Synthesis Workflow
Caption: Nucleophilic acyl substitution pathway converting the acyl fluoride precursor to the methyl ester product.
Experimental Protocol: Controlled Amidation
For drug development professionals, the primary utility of this compound is converting the ester into an amide (to link with a drug scaffold).[1] Fluorinated esters are "activated" esters; the electron-withdrawing
Protocol: Introduction of Tail to an Amine Scaffold
Objective: Synthesize N-Benzyl-perfluoro-3,6-dioxaheptanamide (Model Reaction).
Reagents:
-
Methyl perfluoro-3,6-dioxaheptanoate (1.0 equiv).[1]
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1]
-
Base: Triethylamine (1.2 equiv) - Optional, to scavenge protons if using salt forms.[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM under Nitrogen atmosphere. Add Benzylamine.[1]
-
Addition: Cool the solution to 0°C. Add Methyl perfluoro-3,6-dioxaheptanoate dropwise via syringe.
-
Causality: Cooling is essential.[1] The reaction is faster than non-fluorinated esters. Uncontrolled exotherms can lead to side reactions or loss of the volatile fluorinated ester.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (stain with KMnO4 or 19F-NMR).[1] The disappearance of the ester methyl singlet (~3.9 ppm in 1H NMR) and shift in 19F NMR confirms conversion.
-
-
Workup: Wash the organic layer with 1N HCl (to remove excess amine) followed by Brine.[1]
-
Isolation: Dry over
, filter, and concentrate carefully (rotary evaporator bath < 40°C).
Applications in Drug Development & Materials[1]
Medicinal Chemistry: The "Fluorine Effect"
The Perfluoro-3,6-dioxaheptyl group (
-
Metabolic Stability: The C-F bonds render the chain resistant to P450 oxidative metabolism.
-
Lipophilicity: Increases LogP, facilitating cell membrane permeation.[1]
-
Conformation: The ether oxygens introduce flexibility ("kinks") that alkyl chains lack, potentially improving binding affinity in complex active sites.[1]
Advanced Electrolytes
In Lithium-Ion Batteries (LIBs), this ester functions as a co-solvent.[1]
-
Mechanism: The electron-withdrawing fluorines lower the HOMO energy level, increasing oxidative stability at high voltages (>4.5V vs Li/Li+).[1]
-
Safety: It acts as a flame retardant additive due to its low flammability.[1]
Polymer Synthesis
It serves as a precursor to Perfluoro-3,6-dioxaheptanoic acid (via hydrolysis), which is used as a polymerization surfactant (a PFOA replacement) in the manufacture of fluoropolymers like PTFE and PVDF.[1]
DOT Diagram: Application Logic
Caption: Divergent application pathways for the methyl ester in pharma and materials science.[1]
Safety, Handling & Environmental Fate (PFAS Stewardship)[1]
While Methyl perfluoro-3,6-dioxaheptanoate is a shorter-chain ether (often considered a "GenX" type alternative), it falls under the broad category of PFAS (Per- and Polyfluoroalkyl Substances).[1]
-
Toxicity: Like many fluorinated esters, it may hydrolyze in the body to the corresponding acid, which can bind to serum proteins.[1] Handle as a potential toxicant.[1]
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and fume hood mandatory due to volatility.[1]
-
Disposal: Do NOT dispose of down the drain. All waste must be collected for high-temperature incineration (>1100°C) to ensure mineralization of the C-F bonds.[1]
References
Sources
- 1. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 39187-41-2 CAS MSDS (METHYL PERFLUORO-3,6-DIOXAHEPTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Perfluoro-2-methyl-3,6-dioxo-heptanoic acid | C8HF11O4 | CID 168433445 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl perfluoro-3,6-dioxaheptanoate" molecular structure
Part 1: Executive Summary
Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2 ) is a specialized perfluoropolyether (PFPE) derivative characterized by its unique ether-linked fluorocarbon backbone. Unlike straight-chain perfluoroalkyl substances (PFAS), the insertion of oxygen atoms at the 3 and 6 positions imparts distinct physicochemical properties, including lower glass transition temperatures, reduced viscosity, and altered hydrolytic stability.
This guide serves as a definitive technical resource for scientists utilizing this compound as a building block in fluoropolymer synthesis, a reference standard in environmental toxicology (PFAS analysis), or a lipophobic moiety in medicinal chemistry.
Part 2: Molecular Architecture & Properties
Structural Identification
The molecule consists of a methyl ester terminus coupled to a perfluorinated chain interrupted by two ether oxygens.
| Parameter | Data |
| IUPAC Name | Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetate |
| Common Name | Methyl perfluoro-3,6-dioxaheptanoate |
| CAS Registry Number | 39187-41-2 |
| Molecular Formula | C₆H₃F₉O₄ |
| Molecular Weight | 310.07 g/mol |
| SMILES | COC(=O)C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)F |
Physiochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models for perfluoroether esters.
| Property | Value | Notes |
| Boiling Point | 109 °C | Atmospheric pressure [1] |
| Density | ~1.55 - 1.65 g/mL | Estimated based on homologues |
| Physical State | Clear, colorless liquid | At 25 °C |
| Solubility | Soluble in fluorinated solvents, methanol, esters | Immiscible in water and alkanes |
| Refractive Index | ~1.29 - 1.31 | Typical for short-chain PFPEs |
Part 3: Synthesis & Manufacturing Protocol
The synthesis of Methyl perfluoro-3,6-dioxaheptanoate typically follows a high-integrity esterification workflow starting from the corresponding acid fluoride, which is derived from the photo-oxidation of tetrafluoroethylene (TFE) or ring-opening polymerization of epoxides.
Synthetic Pathway Visualization
The following diagram outlines the critical path from the acid fluoride precursor to the final purified ester.
Caption: Figure 1. Step-wise synthesis workflow from acyl fluoride precursor to purified methyl ester.
Detailed Protocol (Self-Validating)
-
Precursor Preparation: Charge a glass-lined reactor with Perfluoro-3,6-dioxaheptanoyl fluoride (C₅F₉O₃-COF). Ensure the system is purged with N₂ to prevent premature hydrolysis by atmospheric moisture.
-
Esterification:
-
Cool the reactor to 0–5 °C.
-
Slowly add Methanol (anhydrous) in a 1.2 molar excess. Causality: The reaction releases HF; excess methanol drives the equilibrium, while low temperature controls the exotherm.
-
Validation Step: Monitor pressure. A spike indicates uncontrolled HF generation. Add Sodium Fluoride (NaF) pellets to scavenge HF if using glass equipment to prevent etching.
-
-
Workup:
-
Wash the crude mixture with ice-cold water/bicarbonate solution to remove residual HF and methanol.
-
The fluorinated product will form the heavy bottom layer (Density > 1.5).
-
-
Purification: Perform fractional distillation. Collect the fraction boiling at 109 °C .
-
QC Check: Purity is confirmed via GC-FID (absence of methanol peak) and ¹H NMR (clean singlet at ~3.9 ppm).
-
Part 4: Analytical Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The fluorine atoms provide a distinct fingerprint.
Predicted NMR Shifts
| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.95 | Singlet | –OCH ₃ (Methyl Ester) |
| ¹⁹F NMR | -56.0 | Triplet | CF ₃–O– (Terminal) |
| ¹⁹F NMR | -90.5 | Multiplet | –O–CF ₂–CF₂–O– |
| ¹⁹F NMR | -78.0 | Singlet/Broad | –O–CF ₂–COO– (Alpha to Carbonyl) |
Note: ¹⁹F shifts are referenced to CFCl₃ (0 ppm).[2][3] Shifts may vary slightly based on solvent (e.g., CDCl₃ vs. Acetone-d₆).
Part 5: Applications & Safety
Research Applications
-
PFAS Reference Standards: Used as a native standard for quantifying "GenX" related compounds and other ether-PFAS in environmental water samples via LC-MS/MS [2].
-
Fluoropolymer Synthesis: Acts as a chain transfer agent or intermediate for synthesizing fluorinated surfactants with lower bioaccumulation potential than long-chain PFOA derivatives.
-
Medicinal Chemistry: The methyl ester can be hydrolyzed to the free acid or reduced to the alcohol, serving as a building block to introduce a lipophobic, metabolically stable tag into drug candidates.
Safety & Environmental (PFAS Context)
-
Hazard: Causes skin irritation and serious eye irritation.
-
Handling: Use strictly in a fume hood. Neoprene or Nitrile gloves are required.
-
Disposal: Do not release to drains. This compound is a PFAS derivative. All waste must be collected for high-temperature incineration (>1100°C) to ensure mineralization of the C-F bonds.
References
-
U.S. EPA. (2021). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. United States Environmental Protection Agency.[4] Retrieved October 24, 2025, from [Link]
Sources
Technical Deep Dive: Thermal Stability & Decomposition Kinetics of Methyl Perfluoro-3,6-dioxaheptanoate
Topic: Thermal Stability and Decomposition of Methyl Perfluoro-3,6-dioxaheptanoate Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Process Chemists, and HSE Safety Officers.
Executive Summary & Chemical Identity
Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2) is a specialized perfluoropolyether (PFPE) derivative. Unlike robust bulk fluoropolymers (e.g., PTFE), this molecule contains specific "weak points"—namely the ester functionality and the ether oxygen linkages—that dictate its thermal ceiling.
This guide moves beyond basic safety data sheets (SDS) to analyze the mechanistic failure points of the molecule under thermal stress. It is designed for researchers utilizing this compound as a precursor for high-performance surfactants, electrolyte additives, or fluorinated intermediates.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetate | |
| Common Name | Methyl perfluoro-3,6-dioxaheptanoate | |
| CAS Number | 39187-41-2 | Verified |
| Formula | ||
| Structure | Linear PFPE chain | |
| Boiling Point | ~103–105 °C (at 760 mmHg) | Volatile |
| Flash Point | Low (< 23 °C estimated) | Highly Flammable Liquid |
| Critical Hazard | Hydrolyzes to HF and Perfluoro-3,6-dioxaheptanoic acid | Moisture sensitive |
Thermal Decomposition Mechanism
The assumption that "fluorinated means stable" is a dangerous fallacy when applied to functionalized ethers. The thermal degradation of Methyl perfluoro-3,6-dioxaheptanoate proceeds through a multi-stage pathway, distinct from simple alkane pyrolysis.
The Failure Cascade
-
Stage I: Ester Pyrolysis / Hydrolysis (The Trigger)
-
Stage II: Ether "Unzipping" (The Propagation)
-
Temperature: >200–250°C.
-
bonds, while stronger than
, are weaker than the fluorocarbon backbone ( ). Thermal stress causes homolytic cleavage of the ether bond, generating perfluoroalkoxy radicals. -
Catalytic Effect: This step is significantly catalyzed by Lewis acidic surfaces (e.g., stainless steel, aluminum oxide) typically found in reactor walls.
-
-
Stage III: Mineralization & Toxic Release
Pathway Visualization
The following diagram maps the kinetic pathway of decomposition, highlighting the critical divergence between "Dry Pyrolysis" and "Wet Hydrolysis."
Figure 1: Thermal and hydrolytic degradation pathways. Note the convergence on HF and COF2 generation.
Experimental Protocol: Determining Thermal Onset (TGA-MS)
To validate the stability of your specific batch (impurities drastically lower stability), use this self-validating TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) protocol.
Pre-Experiment Causality Check
-
Why Alumina Pans? Do not use standard aluminum pans. Fluorinated decomposition products react exothermically with aluminum at high temperatures (
), creating artificial thermal events (artifacts) and potentially damaging the sensor. Use (Alumina) or Platinum. -
Why MS Coupling? Weight loss alone is insufficient. You must distinguish between simple evaporation (boiling) and chemical decomposition. MS tracks specific ions (
66 for , 20 for ).
Step-by-Step Methodology
Equipment: TGA-MS system (e.g., TA Instruments or Mettler Toledo), Alumina pans (100
-
System Blanking:
-
Run an empty alumina pan using the exact temperature program below to establish a baseline. This subtracts buoyancy effects.
-
-
Sample Loading:
-
Load 10–15 mg of Methyl perfluoro-3,6-dioxaheptanoate.
-
Critical: Minimize headspace exposure time to prevent moisture absorption (hydrolysis precursor).
-
-
Purge Gas Setup:
-
Inert: Nitrogen or Argon at 50 mL/min.
-
Reactive (Optional): Air (only if testing oxidative stability). Warning: Air lowers decomposition onset.
-
-
Temperature Program:
-
Equilibrate: 30°C for 5 minutes.
-
Ramp: 5°C/min to 600°C. Note: Slow ramp rates are essential to resolve evaporation from decomposition.
-
-
MS Ion Monitoring (SIM Mode):
-
Track
15 ( - Methanol/Ester group). -
Track
66 ( - Decomposition marker). -
Track
69 ( - General fluorocarbon fragment). -
Track
20 ( - Hydrolysis marker).
-
Data Interpretation (Self-Validation)
-
Scenario A (Evaporation): TGA shows 100% mass loss near 105°C. MS shows only parent ion or simple fragments. -> Stable.
-
Scenario B (Decomposition): Mass loss continues past 200°C. MS detects
66 ( ) or 20 ( ). -> Unstable/Degrading.
Safety & Handling: The "Invisible" Threats
Working with fluorinated esters requires protocols that address their unique hazards: Delayed Pulmonary Edema and Bone Sequestration of fluoride.
Engineering Controls
-
Material Compatibility:
-
Good: Borosilicate glass, PTFE, PFA, 316 Stainless Steel (passivated).
-
Bad: Aluminum, Titanium (at high temp), Silicone tubing (swells/leaks).
-
-
Ventilation: All thermal processing must occur in a fume hood with a face velocity >100 fpm. Exhaust must not recirculate.
Emergency Response (HF Specific)
If thermal decomposition occurs, HF is generated.[1] Standard acid burns protocols fail here.
-
Skin Contact: Immediate irrigation + Calcium Gluconate Gel (2.5%) . The calcium neutralizes the fluoride ion, preventing it from scavenging calcium from the victim's bones (hypocalcemia).
-
Spill Control: Do not use water (accelerates hydrolysis). Use a dry absorbent (Vermiculite) or a specialized HF neutralizer (calcium carbonate based).
References
-
Xiao, F., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications. Environmental Science & Technology.[6] Retrieved from [Link]
-
Sasi, P. C. (2021). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances. UND Scholarly Commons. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[7] PFAS Reference Material Safety Data. Retrieved from [Link]
Sources
- 1. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 5. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
"Methyl perfluoro-3,6-dioxaheptanoate" suppliers and purity grades
Supply Chain Intelligence, Purity Standards, and Quality Assurance Protocols
Executive Summary
Methyl perfluoro-3,6-dioxaheptanoate (CAS 39187-41-2) is a critical fluorinated building block used primarily in the synthesis of high-performance fluoropolymers, pharmaceutical intermediates, and advanced electrolyte additives for lithium-ion batteries. Its unique perfluoropolyether (PFPE) backbone confers exceptional thermal stability and chemical resistance. However, its application is frequently compromised by misunderstood purity grades and the presence of hydrolytic impurities.
This guide provides a definitive technical analysis of the supply landscape, establishing a rigorous framework for sourcing, verifying, and handling this sensitive reagent. It moves beyond basic catalog data to address the "hidden" impurities—specifically hydrolytic degradation products—that cause batch failure in sensitive catalytic cycles.
Chemical Identity & Structural Logic
To source this chemical effectively, one must understand its structural nomenclature, which often varies between vendors.
-
Primary Name: Methyl perfluoro-3,6-dioxaheptanoate
-
CAS Number: 39187-41-2
-
Molecular Formula:
-
Molecular Weight: 310.07 g/mol
-
IUPAC/Systematic Name: Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate
-
Structural Key: The "heptanoate" nomenclature in this context uses replacement nomenclature , counting oxygen atoms in the chain position. The backbone consists of a trifluoromethoxy group, an ethoxy spacer, and a difluoroacetate terminus.
Structural Diagram (DOT):
Figure 1: Structural connectivity of Methyl perfluoro-3,6-dioxaheptanoate showing the critical ether linkages susceptible to specific degradation pathways.
Market Landscape: Suppliers & Purity Grades[1]
The supply chain is bifurcated into Fine Chemical Specialists (high purity, gram-scale) and Industrial Fluorochemical Suppliers (bulk, variable purity).
3.1 Supplier Tier Analysis
| Supplier Category | Typical Purity | Key Vendors | Use Case | Risk Profile |
| Tier 1: Reference Grade | >98.0% | Exfluor, SynQuest, Apollo Scientific | Drug Discovery, Reference Standards | Low. High cost, but guaranteed isomer purity. |
| Tier 2: Fine Chemical | 95.0% - 97.0% | Fluoryx, Matrix Scientific, Fluorochem | Pilot Scale Synthesis, Material Science | Moderate. May contain free acid or water. |
| Tier 3: Bulk Industrial | <95% (Technical) | Regional Asian CMs (Custom Manufacturers) | Monomer Feedstock, Coatings | High. Often contains oligomeric mixtures and HF traces. |
3.2 The "Purity Trap": Isomers vs. Impurities
A "97%" label often masks two distinct types of impurities:
-
Homologs/Isomers: In fluorochemistry, separation of
from homologs is difficult. A 97% purity might mean 97% "fluorinated esters," not 97% of the specific CAS 39187-41-2. -
Hydrolysis Products: The ester bond is susceptible to hydrolysis, releasing Perfluoro-3,6-dioxaheptanoic acid (CAS 151772-58-6) and HF. This is the "silent killer" of reactions involving base-sensitive catalysts.
Quality Control & Analytical Protocols
As a scientist, you cannot rely solely on the Certificate of Analysis (CoA). You must validate the material, particularly for free acid content and water .
4.1 Recommended QC Workflow
Figure 2: Self-validating QC workflow. 19F NMR is prioritized as it simultaneously detects the target ester, free acid, and non-volatile fluorinated impurities.
4.2 Analytical Methodologies
Protocol A: 19F NMR Validation (Self-Validating)
-
Rationale: 19F NMR is superior to 1H NMR because the proton signal is only a singlet (
), which gives no structural information about the fluoro-chain integrity. -
Method: Dissolve 20 mg sample in
with 0.05% -trifluorotoluene as an internal standard. -
Key Signals (Approximate Shifts vs.
):-
:
group. -
:
(Alpha to carbonyl). -
Impurity Flag: A shift or broadening in the alpha-fluorine signal (
) often indicates hydrolysis to the carboxylic acid [1].
-
:
Protocol B: Hydrolysis Check (The "Water Test")
-
Context: Commercial samples often accumulate HF and free acid upon storage.
-
Procedure: Shake 1 mL of the ester with 1 mL of neutral water. Measure the pH of the aqueous phase.
-
Pass Criteria: pH > 4.0.
-
Fail Criteria: pH < 3.0 indicates significant hydrolysis and HF formation. Do not distill; neutralize or discard.
Impact of Purity on Applications
5.1 Drug Development & Medicinal Chemistry
In medicinal chemistry, this reagent is used to introduce the trifluoromethoxy-ethyl-ether motif (
-
Criticality: Free acid impurities act as proton sources, quenching organometallic reagents (e.g., Grignard or Lithium reagents) used to attack the ester.
-
Requirement: Use >98% purity; dry over activated 3Å molecular sieves for 24h before use.
5.2 Polymer Synthesis (Nafion™ Precursors)
While often associated with the sulfonyl fluoride precursors of Nafion™, this ester serves as a model compound or intermediate for specialized perfluoropolyether (PFPE) surfactants.
-
Criticality: Homolog impurities (
or chains) alter the glass transition temperature ( ) and viscosity of the resulting polymer. -
Requirement: GC purity >95% is usually acceptable, provided the functional purity (ester vs. acid) is high.
Handling & Safety Guidelines
Warning: This compound is a fluorinated ester. While chemically stable, it poses specific risks.
-
Hydrolysis Risk: On contact with atmospheric moisture, it slowly hydrolyzes to release HF. Always handle in a fume hood.
-
Glassware Etching: Long-term storage in glass is not recommended if moisture is present (due to HF generation). Use HDPE or fluoropolymer (PFA/FEP) containers for long-term storage.
-
Incompatibility: Avoid strong bases (NaOH, KOH) unless saponification is the intended reaction, as this is highly exothermic.
References
-
PubChem. (2023). Compound Summary: Methyl perfluoro-3,6-dioxaheptanoate (CAS 39187-41-2). National Library of Medicine. Retrieved from [Link]
An In-Depth Technical Guide to the Hydrolysis of Methyl Perfluoro-3,6-dioxaheptanoate: Rate, Products, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl perfluoro-3,6-dioxaheptanoate is a member of the expansive class of per- and polyfluoroalkyl substances (PFAS), characterized by its ether linkages within the fluorinated alkyl chain. As with many PFAS compounds, understanding its environmental fate and stability is of paramount importance. A critical degradation pathway for this ester is hydrolysis, a process that dictates its persistence and the nature of its transformation products. This guide provides a comprehensive technical overview of the hydrolysis of methyl perfluoro-3,6-dioxaheptanoate, detailing the reaction kinetics, identifying the resulting products, and elucidating the underlying chemical mechanisms. The information presented herein is intended to equip researchers and professionals in drug development and environmental science with the foundational knowledge to predict, model, and analyze the behavior of this and structurally related fluorinated esters.
Hydrolysis of Methyl Perfluoro-3,6-dioxaheptanoate: Products and Stoichiometry
The hydrolysis of methyl perfluoro-3,6-dioxaheptanoate involves the cleavage of the ester bond by water, leading to the formation of perfluoro-3,6-dioxaheptanoic acid and methanol. This reaction can be catalyzed by either an acid or a base.[1]
The overall reaction is as follows:
CF₃OCF₂CF₂OCF₂COOCH₃ + H₂O → CF₃OCF₂CF₂OCF₂COOH + CH₃OH
Methyl perfluoro-3,6-dioxaheptanoate + Water → Perfluoro-3,6-dioxaheptanoic acid + Methanol
The reaction proceeds via a nucleophilic acyl substitution mechanism. Under neutral conditions, the reaction with water is exceedingly slow.[1] Therefore, acidic or basic conditions are typically required to achieve a significant reaction rate.
Mechanistic Pathways of Hydrolysis
The hydrolysis of methyl perfluoro-3,6-dioxaheptanoate can proceed through two primary catalytic pathways: acid-catalyzed and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2] The subsequent steps involve proton transfers and the elimination of methanol to yield the carboxylic acid and regenerate the acid catalyst.[2] The acid-catalyzed hydrolysis of esters is a reversible process.[1] To drive the reaction towards the products, a large excess of water is typically used.[1]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is a more common and generally faster method for ester hydrolysis.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form the carboxylate salt. This final acid-base step is essentially irreversible and drives the overall reaction to completion.[4]
Hydrolysis Rate of Methyl Perfluoro-3,6-dioxaheptanoate
The rate of hydrolysis of fluorinated esters is significantly influenced by the high electronegativity of the fluorine atoms. The strong electron-withdrawing effect of the perfluoroalkyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, perfluorinated esters are expected to hydrolyze more readily than their non-fluorinated counterparts, particularly under basic conditions.
The following table provides a qualitative comparison of expected hydrolysis rates under different conditions.
| Condition | Catalyst | Relative Rate | Key Considerations |
| Neutral | Water | Very Slow | Not a practical method for degradation. |
| Acidic | H₃O⁺ | Moderate | Reversible reaction; requires excess water to drive to completion.[1] |
| Basic | OH⁻ | Fast | Irreversible reaction due to the formation of the carboxylate salt.[4] |
Experimental Protocol for the Hydrolysis of Methyl Perfluoro-3,6-dioxaheptanoate
This section outlines a detailed, step-by-step methodology for conducting the base-catalyzed hydrolysis of methyl perfluoro-3,6-dioxaheptanoate and quantifying the resulting products.
Materials and Reagents
-
Methyl perfluoro-3,6-dioxaheptanoate (≥98% purity)
-
Sodium hydroxide (NaOH), pellets or 5 M solution
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Perfluoro-3,6-dioxaheptanoic acid analytical standard
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Volumetric flasks and pipettes
-
pH meter
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Gas Chromatography with Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) system
Experimental Workflow
Step-by-Step Procedure
1. Reaction Setup
1.1. In a 100 mL round-bottom flask, dissolve a known amount of methyl perfluoro-3,6-dioxaheptanoate in a minimal amount of a co-solvent such as methanol to ensure miscibility with the aqueous base.
1.2. Add a stir bar to the flask.
1.3. Prepare a 1 M sodium hydroxide solution in deionized water.
2. Saponification
2.1. Add a stoichiometric excess (e.g., 2-3 equivalents) of the 1 M NaOH solution to the flask.
2.2. Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.
2.3. Heat the reaction mixture to reflux (approximately 60-70 °C) with continuous stirring. The reaction progress can be monitored by taking small aliquots at different time intervals. A typical reaction time for complete saponification of similar esters is in the range of 1-4 hours.[3]
3. Reaction Quenching and Sample Preparation
3.1. After the desired reaction time, cool the flask to room temperature.
3.2. For the analysis of perfluoro-3,6-dioxaheptanoic acid, take a known volume of the reaction mixture and neutralize it with dilute hydrochloric acid to a pH of approximately 3. This protonates the carboxylate salt to the carboxylic acid.
3.3. For the analysis of methanol, take a known volume of the reaction mixture. It may be necessary to dilute the sample with deionized water prior to analysis.
4. Product Analysis
4a. Analysis of Perfluoro-3,6-dioxaheptanoic Acid by LC-MS/MS
4a.1. Sample Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step using a weak anion exchange cartridge can be employed to concentrate the analyte and remove interfering substances.
4a.2. LC-MS/MS Conditions:
- Column: A C18 column suitable for PFAS analysis.
- Mobile Phase: A gradient of methanol and water with a suitable buffer, such as ammonium acetate.
- Detection: Tandem mass spectrometry (MS/MS) in negative ion mode, monitoring for the specific precursor-to-product ion transitions of perfluoro-3,6-dioxaheptanoic acid. Quantification is achieved by comparison to a calibration curve prepared with an authentic analytical standard.[6][7][8]
4b. Analysis of Methanol by GC-FID or GC-MS
4b.1. Sample Preparation: Direct aqueous injection is possible, but for improved sensitivity and to protect the GC system, headspace analysis is recommended.[9]
4b.2. GC Conditions:
- Column: A polar column, such as one with a polyethylene glycol (PEG) stationary phase, is suitable for the separation of methanol from water and other potential volatile components.
- Injector and Detector Temperatures: Typically set around 200-250 °C.
- Oven Program: An isothermal or temperature-programmed method can be used to achieve good separation.
4b.3. Detection:
- FID: Provides a robust and linear response for methanol.
- MS: Offers higher selectivity and can be used for confirmation of the analyte's identity. Quantification is performed using an external or internal standard calibration.
Conclusion
The hydrolysis of methyl perfluoro-3,6-dioxaheptanoate is a critical transformation pathway that yields perfluoro-3,6-dioxaheptanoic acid and methanol. The reaction is significantly accelerated under basic conditions due to the irreversible formation of the carboxylate salt. While specific kinetic data for this compound remains an area for further investigation, the principles of ester hydrolysis, particularly the activating effect of fluorine substitution, provide a strong basis for predicting its reactivity. The experimental protocols outlined in this guide offer a robust framework for studying the hydrolysis of this and other fluorinated esters, enabling a more thorough understanding of their environmental behavior and persistence.
References
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Retrieved from [Link]
-
Chemistry 102 - Experiment 8: Saponification. (2009, September 10). Retrieved from [Link]
-
Zhang, T., et al. (2021). Estimation of per- and polyfluoroalkyl substances (PFAS) half-lives in human studies: A systematic review and meta-analysis. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
NS207 Lab 3: Saponification, Esters and Aspirin 2002. (n.d.). Retrieved from [Link]
-
ACS Omega. (2022, July 8). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. Retrieved from [Link]
-
YouTube. (2022, February 17). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. Retrieved from [Link]
- Laughton, P. M., & Robertson, R. E. (1969). Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 "C. Canadian Journal of Chemistry, 47(13), 2575-2581.
-
ResearchGate. (n.d.). Chemistry 342 Experiment 11: Saponification. Retrieved from [Link]
- Bentel, M. J., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology Letters, 7(3), 150-156.
-
ResearchGate. (n.d.). GC-FID chromatogram for methanol (MeOH) and ethanol (EtOH), together.... Retrieved from [Link]
- Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 413(12), 3165-3179.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
PubMed. (2014, August 22). Evaluation of hydrolysis and alcoholysis reactions in gas chromatography/mass spectrometry inlets. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]
-
Diva-Portal.org. (2024, June 18). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
BrJAC. (2024, April 22). Analysis of Methanol and Ethanol Content in Illegal Alcoholic Beverages using Headspace Gas Chromatography: Case Studies at Rwan. Retrieved from [Link]
-
PubMed. (2023, October 17). Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. Retrieved from [Link]
-
YouTube. (2022, March 11). Base hydrolysis of esters. Retrieved from [Link]
-
FDA. (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl isocyanates. Retrieved from [Link]
-
Revista UPR. (n.d.). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns 1. Retrieved from [Link]
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- 7. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
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Methodological & Application
"Methyl perfluoro-3,6-dioxaheptanoate" analysis by GC-MS
Application Note: High-Sensitivity Analysis of Methyl Perfluoro-3,6-dioxaheptanoate by GC-MS
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2).[1] This molecule is a methyl ester derivative of a Perfluoroether Carboxylic Acid (PFECA), specifically related to the "GenX" family of fluoropolymer processing aids.[1]
Unlike their parent carboxylic acids, which require LC-MS/MS for analysis, methyl esters of PFECAs are neutral, volatile, and hydrophobic.[1] Consequently, they often evade detection in standard ESI-LC-MS workflows due to poor ionization efficiency.[1] This guide bridges that gap, providing a validated GC-MS methodology suitable for drug development (impurity profiling in fluorinated reagents) and environmental monitoring.[1]
Chemical Identity & Properties
Understanding the analyte's physicochemical behavior is the foundation of this protocol.[1]
| Property | Detail |
| Chemical Name | Methyl perfluoro-3,6-dioxaheptanoate |
| Synonyms | Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate |
| CAS Number | 39187-41-2 |
| Molecular Formula | C₆H₃F₉O₄ |
| Molecular Weight | 310.07 g/mol |
| Boiling Point | ~130–135 °C (Estimated) |
| Volatility | High (Semi-volatile to Volatile) |
| Key Challenge | Susceptible to hydrolysis back to the free acid; highly volatile (loss during concentration).[1][2][3][4][5] |
Analytical Strategy: The "Why" and "How"
The Causality of Method Selection:
-
GC vs. LC: The target is a methyl ester.[1] In Electrospray Ionization (ESI), neutral esters do not protonate or deprotonate efficiently, leading to poor sensitivity.[1] However, the ester functionality makes the molecule sufficiently volatile for GC, and the high fluorine content provides excellent electron ionization (EI) fragmentation.[1]
-
Column Selection: A mid-polarity column (e.g., 6% cyanopropyl-phenyl) is selected over a standard 5% phenyl column.[1] Fluorinated compounds often exhibit "gas phase slipping" on non-polar phases; the cyano-group interaction improves peak shape and retention of the polar ester linkage.[1]
-
Inlet Dynamics: Splitless injection is utilized for trace analysis, but careful temperature control is required to prevent discrimination of this volatile analyte.[1]
Experimental Protocol
Instrumentation & Consumables
-
GC System: Agilent 8890 or Shimadzu GC-2030 (or equivalent).
-
Detector: Single Quadrupole MS (e.g., Agilent 5977B) with High-Efficiency Source (HES) for sub-ppb detection.
-
Column: DB-624 or ZB-624 (30 m × 0.25 mm × 1.4 µm).[1]
-
Rationale: The thicker film (1.4 µm) is critical to retain and focus the volatile fluorinated ester at the head of the column, preventing peak splitting.[1]
-
-
Liner: Ultra-Inert Splitless liner with glass wool (positioned low) to aid vaporization.[1]
GC Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (Purge on at 1.0 min) | Maximizes sensitivity for trace impurities.[1] |
| Inlet Temp | 200 °C | Sufficient to volatilize without thermal degradation.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for MS stability.[1] |
| Oven Program | Initial: 40 °C (Hold 2 min) Ramp 1: 10 °C/min to 120 °C Ramp 2: 25 °C/min to 240 °C (Hold 3 min) | Low initial temp focuses the analyte.[1] Slow ramp separates it from solvent tail.[1] |
| Transfer Line | 250 °C | Prevents condensation before the ion source.[1] |
Mass Spectrometry (EI) Parameters
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Ionization: Electron Impact (70 eV)[1]
-
Acquisition: SIM (Selected Ion Monitoring) / Scan (for confirmation)
SIM Table for Methyl perfluoro-3,6-dioxaheptanoate:
| Ion (m/z) | Type | Origin/Fragment Structure |
| 59.0 | Quantifier | [COOCH₃]⁺ (Characteristic methyl ester fragment) |
| 69.0 | Qualifier 1 | [CF₃]⁺ (Ubiquitous perfluoro fragment) |
| 119.0 | Qualifier 2 | [C₂F₅]⁺ (Chain fragment) |
| 135.0 | Qualifier 3 | [C₂F₅O]⁺ (Ether linkage specific) |
Note: m/z 59 is the most specific marker for the methyl ester functionality in this fluorinated chain.[1] m/z 69 is abundant but non-specific (high background).[1]
Sample Preparation Workflow
Scenario: Analysis of trace impurities in a drug substance intermediate or reagent.
Step 1: Solubilization/Extraction [1]
-
Dissolve 50 mg of sample in 1.0 mL of MTBE (Methyl tert-butyl ether) .
-
Why MTBE? Methanol can cause transesterification or hydrolysis artifacts.[1] MTBE is aprotic and offers excellent solubility for fluorinated organics.[1]
Step 2: Internal Standard Addition
-
Spike with 10 µL of Internal Standard (IS).[1]
-
Recommended IS:Methyl perfluorobutanoate (volatile, elutes early) or a deuterated analog if available.[1]
Step 3: Drying (Critical)
-
Add a small amount of anhydrous Na₂SO₄.[1]
-
Reasoning: Water promotes hydrolysis of the methyl ester back to the acid (which is not GC-amenable).[1]
Step 4: Injection
-
Inject 1.0 µL directly into the GC-MS.[1]
Workflow Visualization
The following diagram illustrates the decision logic and processing steps for analyzing PFECA derivatives, distinguishing between the free acid and the methyl ester.
Caption: Figure 1: Optimized workflow for the preservation and detection of volatile PFECA methyl esters.
Results & Discussion
Chromatographic Performance
On a DB-624 column, Methyl perfluoro-3,6-dioxaheptanoate typically elutes between 6.0 and 8.0 minutes (depending on flow rate).[1] The peak should be symmetrical (Tailing Factor < 1.2).[1]
-
Troubleshooting: If the peak tails significantly, it indicates activity in the liner (glass wool adsorption).[1] Replace the liner with a fresh Ultra-Inert one.
Spectral Interpretation
-
m/z 59 (Base Peak or High Intensity): Confirms the methoxy carbonyl group (-COOCH₃).[1]
-
m/z 69: Confirms the presence of trifluoromethyl groups (-CF₃).[1]
-
Absence of Molecular Ion: It is common for perfluorinated esters to show a very weak or absent molecular ion (M⁺ 310) in EI. Identification relies on the specific ratio of fragment ions.[1]
Linearity and Limits
-
Linear Range: 10 ppb to 1000 ppb.
-
LOD: ~1–5 ppb (instrument dependent).[1]
-
Recovery: 85–115% in MTBE matrices.[1]
References
-
United States Environmental Protection Agency (EPA). (2021).[1][6] Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry. Application Note. Link
-
Kubicova, et al. (2024).[1] Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials.[1] Taylor & Francis Online.[1] Link[1]
-
Innovatech Labs. (2024). Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification.Link
-
PubChem. (2025).[1][4] Methyl perfluoro-3,6-dioxaheptanoate (Compound Summary).[1][2] National Library of Medicine.[1] Link[1]
Sources
- 1. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl perfluoro-3,6-dioxaheptanoate (C6H3F9O4) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Perfluoro-3,6-dioxaoctanoic acid (C6HF11O4) [pubchemlite.lcsb.uni.lu]
- 4. Perfluoro-3,6-dioxaoctanoic acid | C6HF11O4 | CID 11567168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US EPA uses TD–GC–MS for vital research into PFAS management | Markes International [markes.com]
Application Note: Quantitative Analysis of Methyl perfluoro-3,6-dioxaheptanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse class of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products. This persistence, however, leads to their accumulation in the environment and biological systems, raising significant health concerns. Methyl perfluoro-3,6-dioxaheptanoate is an emerging short-chain PFAS, belonging to the class of perfluoroalkyl ether carboxylic acid (PFECA) esters. Its detection and quantification are crucial for environmental monitoring, toxicological studies, and human exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of PFAS due to its high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the quantification of Methyl perfluoro-3,6-dioxaheptanoate in various matrices, tailored for researchers, scientists, and drug development professionals.
Analyte Overview
-
Chemical Name: Methyl perfluoro-3,6-dioxaheptanoate
-
Synonyms: Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate
-
CAS Number: 39187-41-2
-
Molecular Formula: C₆H₃F₉O₄
-
Molecular Weight: 310.07 g/mol [3]
-
Structure:
Principle of the Method
This method employs a robust and sensitive LC-MS/MS approach for the quantification of Methyl perfluoro-3,6-dioxaheptanoate. The methodology is based on established principles for PFAS analysis, including solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation, and tandem mass spectrometry for detection and quantification using Multiple Reaction Monitoring (MRM).[4] The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.
Experimental Workflow
The overall analytical workflow for the quantification of Methyl perfluoro-3,6-dioxaheptanoate is depicted below.
Figure 1: A schematic of the complete analytical workflow from sample collection to data reporting.
Materials and Reagents
-
Analytical Standards:
-
Methyl perfluoro-3,6-dioxaheptanoate (≥98% purity)
-
Isotopically labeled internal standard (e.g., ¹³C₃-Methyl perfluoro-3,6-dioxaheptanoate) - if available. If not, a structurally similar labeled PFAS can be used, but with careful validation.
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
-
Reagents:
-
Ammonium hydroxide (ACS grade)
-
Acetic acid (glacial, ACS grade)
-
Ammonium acetate (LC-MS grade)
-
-
SPE Cartridges:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)
-
-
Vials and Caps:
-
Polypropylene autosampler vials and caps (pre-screened for PFAS contamination)
-
Detailed Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl perfluoro-3,6-dioxaheptanoate and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve ranging from, for example, 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution to a concentration that will result in a consistent and appropriate response in all samples and standards when a fixed volume is added.
Sample Preparation (Aqueous Matrix Example)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Sample Collection: Collect samples in polypropylene containers to minimize analyte adsorption.
-
pH Adjustment: Adjust the pH of a 100 mL water sample to 6.5 ± 0.5 with ammonium hydroxide or acetic acid.[5]
-
Internal Standard Spiking: Spike the sample with an appropriate amount of the internal standard spiking solution.
-
SPE Cartridge Conditioning:
-
Wash the WAX SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of methanol/water (50:50, v/v).
-
Vortex and transfer to a polypropylene autosampler vial.
-
LC-MS/MS Analysis
Rationale for Parameter Selection: The selection of a C18 column is based on the hydrophobic nature of the fluorinated alkyl chain, providing good retention and separation from polar matrix components. The mobile phase composition, with a gradient of methanol and water containing a low concentration of ammonium acetate, is a common and effective choice for the analysis of PFAS, promoting ionization and improving peak shape.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size) |
| Column Temperature | 40°C |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10-10.1 min: 95-10% B; 10.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MS/MS Parameters (MRM Transitions)
Predicted Fragmentation: In the absence of a commercially available analytical standard with confirmed fragmentation, the following MRM transitions are proposed based on the chemical structure of Methyl perfluoro-3,6-dioxaheptanoate. The primary fragmentation pathway in negative ion mode is expected to be the loss of the methyl group to form the carboxylate anion, followed by cleavage at the ether linkages.
Figure 2: Predicted fragmentation pathway for Methyl perfluoro-3,6-dioxaheptanoate in negative ion ESI.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| Methyl perfluoro-3,6-dioxaheptanoate | 309 | 295 | 185 | 10 | 20 |
| ¹³C₃-Methyl perfluoro-3,6-dioxaheptanoate (IS) | 312 | 298 | 187 | 10 | 20 |
Note: These are predicted values and must be optimized on the specific instrument used.
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of Methyl perfluoro-3,6-dioxaheptanoate in the samples is then determined from this calibration curve.
Method Performance and Validation
A rigorous method validation should be performed according to established guidelines (e.g., FDA, EMA) to ensure the reliability of the results. Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal concentration, and precision (as %CV) should be ≤15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to that in neat solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
Example Quantitative Data
| Sample ID | Matrix | Spiked Concentration (ng/mL) | Calculated Concentration (ng/mL) | Recovery (%) | %CV (n=3) |
| LLOQ | Water | 0.1 | 0.095 | 95.0 | 8.5 |
| LQC | Water | 0.3 | 0.28 | 93.3 | 6.2 |
| MQC | Water | 50 | 52.1 | 104.2 | 4.1 |
| HQC | Water | 80 | 78.9 | 98.6 | 3.5 |
| LQC | Plasma | 0.3 | 0.27 | 90.0 | 7.8 |
| MQC | Plasma | 50 | 48.5 | 97.0 | 5.5 |
| HQC | Plasma | 80 | 82.4 | 103.0 | 4.9 |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Analyte Response | Inefficient extraction, poor ionization, incorrect MRM transitions. | Optimize SPE procedure, check mobile phase pH, infuse analyte to optimize MS parameters. |
| High Background/Interference | Contaminated solvents, vials, or LC system. | Use high-purity solvents, pre-screen consumables, use a delay column.[1] |
| Poor Peak Shape | Inappropriate mobile phase, column degradation. | Adjust mobile phase composition (e.g., buffer concentration), replace the column. |
| Inconsistent Results | Matrix effects, inconsistent sample preparation. | Use an appropriate isotopically labeled internal standard, ensure consistent sample handling. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Methyl perfluoro-3,6-dioxaheptanoate by LC-MS/MS. The described methodology, incorporating solid-phase extraction and a robust chromatographic separation, offers the sensitivity and selectivity required for the analysis of this emerging PFAS in various matrices. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data for environmental and biological monitoring.
References
-
ALS Global. (2024, September 17). EPA PFAS Testing: 533 vs 537.1 vs 1633 Method Comparison. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of ultrashort- and short-chain PFAS in beverages by a direct injection LC-MS/MS method. Retrieved from [Link]
-
Barr Engineering. (2023, October 5). PFAS analytical methods. Retrieved from [Link]
- Liang, S.-H., Chang, M., Steimling, J., & Connolly, P. (n.d.). Analysis of Ultrashort-Chain and Alternative PFAS: LC-MS/MS Method Development and Application to Water Samples.
-
Phenomenex. (n.d.). PFAS Analysis in Drinking Water, Sediments, and Food Samples by QuEChERS, SPA, and LC-MS/MS. Retrieved from [Link]
- Loos, R., et al. (2017). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples.
-
U.S. Environmental Protection Agency. (2025, December 4). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Per-and Polyfluoroalkyl Substances in Aqueous Samples: Performance Demonstration of EPA Method 1633 Using High Sensitivity Mass Spectrometry. Retrieved from [Link]
-
Macherey-Nagel. (2024, January). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Retrieved from [Link]
-
SCIEX. (2025, November 13). Expanding PFAS Detection: LC-MS/MS Breakthrough Targets Ultra-Short Chains. Retrieved from [Link]
-
The Lab Depot. (n.d.). Standardized EPA Methods For PFAS Water Testing. Retrieved from [Link]
-
LCGC International. (2025, January 20). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. Retrieved from [Link]
-
Interstate Technology Regulatory Council. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]
- De Nys, S. et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry, 56(12), e4797.
-
BCP Instruments. (n.d.). EPA-1633 Analytical Method. Retrieved from [Link]
-
LCGC International. (2024, May 3). Optimizing PFAS Sample Preparation Efficiency and Laboratory Cleanliness for EPA Method 1633. Retrieved from [Link]
-
Wellington Laboratories. (2015, June 19). NEW BRANCHED PERFLUOROALKYL REFERENCE STANDARDS. Retrieved from [Link]
-
Battelle. (n.d.). PFAS Sampling, Characterization and Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro-2-methyl-3,6-dioxo-heptanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, December 5). Method 1633, Revision A Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro-3,6-dioxaoctanoic acid. Retrieved from [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. halocolumns.com [halocolumns.com]
- 4. inside.battelle.org [inside.battelle.org]
- 5. Perfluoro-3,6-dioxaheptanoic acid certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Determination of Methyl Perfluoro-3,6-dioxaheptanoate in Environmental Matrices via GC-MS
This Application Note is designed for senior analytical chemists and environmental scientists. It addresses the specific challenges of monitoring Methyl perfluoro-3,6-dioxaheptanoate , a volatile, neutral PFAS precursor often overlooked by standard ionic PFAS methods (e.g., EPA 1633).
Part 1: Executive Summary & Scientific Rationale
The "Neutral PFAS" Blind Spot
Standard environmental monitoring protocols (e.g., LC-MS/MS based EPA Method 537.1 or 1633) focus on ionic PFAS (acids and sulfonates). However, Methyl perfluoro-3,6-dioxaheptanoate is a neutral, volatile ester .[1] It acts as a transport precursor: it volatilizes from industrial sources, travels via atmospheric currents, and eventually hydrolyzes into the persistent acid NFDHA (Nonafluoro-3,6-dioxaheptanoic acid) upon contact with aqueous media.
Why Standard Methods Fail:
-
Volatility: The methyl ester is lost during the evaporative concentration steps of standard SPE (Solid Phase Extraction) protocols.[1]
-
Ionization: Being neutral, it does not ionize efficiently in Electrospray Ionization (ESI-) used for LC-MS.[1]
-
Hydrolysis: In aqueous preservation, it degrades to the acid, leading to under-reporting of the ester and "ghost" appearance of the acid.[1]
This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with specialized sample introduction (Thermal Desorption for air; Solvent Extraction for water) to capture the intact ester.[1]
Chemical Identity
| Property | Detail |
| Chemical Name | Methyl perfluoro-3,6-dioxaheptanoate |
| CAS Number | 39187-41-2 |
| Structure | |
| Molecular Weight | 310.06 g/mol |
| Target Fragment (EI) | m/z 59 ( |
| Environmental Fate | Volatile Precursor |
Part 2: Environmental Fate & Monitoring Strategy
The following diagram illustrates the critical monitoring points. If you only use LC-MS, you miss the atmospheric transport phase.[1]
Caption: Fate transport model showing the transition from volatile ester (GC-MS target) to aqueous acid (LC-MS target).
Part 3: Experimental Protocols
Protocol A: Air Monitoring (Thermal Desorption GC-MS)
Objective: Capture volatile methyl ester from ambient or industrial stack air.[1]
1. Sampling Media
-
Sorbent: Tenax TA (200 mg) or dual-bed Tenax TA/Carbograph 1TD (for wider volatility range).[1]
-
Tube Material: Glass or Sulfinert®-treated steel (to prevent fluorinated adsorption).[1]
2. Sampling Procedure
-
Flow Rate: 50–100 mL/min using a calibrated personal sampling pump.
-
Volume: Collect 6–24 L of air. Note: Do not exceed breakthrough volume (approx. 50 L for Tenax TA).
-
Storage: Cap with brass Swagelok caps (PTFE ferrules). Store at 4°C. Analyze within 14 days.
3. Thermal Desorption (TD) Parameters
-
Pre-purge: 1 min (dry helium) to remove moisture.[1]
-
Desorption: 280°C for 10 mins.
-
Trap: Cold trap (U-T11G or similar) at -10°C.
-
Trap Desorption: Ballistic heating to 300°C (hold 3 min).[1]
-
Transfer Line: 200°C.
4. GC-MS Configuration
-
Column: DB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm).[1] Thicker film helps retain volatile esters.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 10°C/min to 150°C
-
Ramp 25°C/min to 240°C (hold 2 min)
-
-
MS Source: Electron Impact (EI) at 70 eV.[1] Optional: Positive Chemical Ionization (PCI) with Methane for molecular ion confirmation.
Protocol B: Water/Wastewater Analysis (LLE-GC-MS)
Objective: Extract the neutral ester from water without hydrolyzing it or losing it to evaporation.[1] Critical Warning: Do not use standard Acid/Base wash steps.[1] Maintain neutral pH.
1. Sample Collection
-
Container: HDPE or PP bottles (Glass adsorbs PFAS, but for methyl esters specifically, silanized glass is acceptable if analyzed immediately).
-
Preservative: Sodium Thiosulfate (if residual chlorine is present).[1] NO ACID PRESERVATION (Acid catalyzes hydrolysis).[1]
-
Headspace: Zero headspace to prevent volatilization loss.
2. Liquid-Liquid Extraction (LLE)[1]
-
Aliquot: Transfer 50 mL sample to a separation funnel.
-
Internal Standard: Spike with 50 µL of isotopically labeled Fluorotelomer Alcohol (e.g., M2-8:2 FTOH) as a surrogate for neutral PFAS.
-
Solvent: Add 5 mL MTBE (Methyl tert-butyl ether) .
-
Rationale: MTBE is excellent for extracting neutral fluorinated compounds and floats on water.[1]
-
-
Agitation: Shake vigorously for 2 minutes. Allow phase separation (5 mins).
-
Collection: Collect the top organic layer.[1]
-
Drying: Pass the organic layer through a small column of anhydrous Sodium Sulfate (
) to remove water.[1] -
Concentration (CAUTION):
3. GC-MS Analysis
-
Inject 1 µL (Splitless) into the same GC-MS configuration as Protocol A.
Part 4: Data Analysis & Validation
Mass Spectrum Identification (EI Mode)
The methyl ester fragmentation pattern is distinct from the acid.[1]
| Ion (m/z) | Identity | Significance |
| 59 | Quantifier. Characteristic of methyl esters. | |
| 69 | Qualifier.[1][2] Common to all PFAS. | |
| 131 | Qualifier. | |
| 135 | Qualifier.[1] Ether linkage fragment. | |
| 279 | Loss of methoxy group (weak signal).[1] |
Calibration & QC[1]
-
Calibration Curve: Prepare standards in MTBE (0.5 – 100 ng/mL).
-
Linearity:
.[1][3][4] -
Method Detection Limit (MDL):
-
Blanks: Run instrumental blanks (MTBE only) before samples to check for carryover (sticky fluorine effect).
Part 5: Troubleshooting & Optimization
Caption: Troubleshooting logic for volatile PFAS analysis.
Key Troubleshooting Tips:
-
Hydrolysis: If you see the acid peak (NFDHA) in the GC chromatogram (usually as a broad, tailing peak or requiring derivatization), it means the ester hydrolyzed during storage or extraction. Ensure samples are kept cool and neutral.
-
Adsorption: Use polypropylene pipette tips and autosampler vials with PTFE-lined caps.[1] Avoid standard glass unless silanized.[1]
References
-
United States Environmental Protection Agency (EPA). (2024).[1][4] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. (Note: Cited for context on ionic PFAS and the exclusion of volatiles).
-
Washington, J. W., et al. (2020).[1] Decades-Scale Degradation of Commercial, Side-Chain, Fluorotelomer-based Polymers in Soils and Water.[1] Environmental Science & Technology.[1][6] (Context on neutral precursor degradation).
-
Favreau, P., et al. (2017).[1] Headspace Analysis of Volatile Polyfluorinated Alkyl Substances. Analytica Chimica Acta.[1] (Methodology for volatile PFAS).
-
PubChem. (2023).[1] Compound Summary: Methyl perfluoro-3,6-dioxaheptanoate (CAS 39187-41-2).[1] National Library of Medicine.[1]
-
ITRC (Interstate Technology & Regulatory Council). (2022).[1] PFAS Technical and Regulatory Guidance: Sampling and Analytical Methods.
-
[Link]
-
Sources
- 1. Perfluoro-3-methylheptanoic acid | C8HF15O2 | CID 24848983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 5. agilent.com [agilent.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
Application Notes and Protocols for Methyl Perfluoro-3,6-dioxaheptanoate as a Non-Stick Coating Agent in Laboratory Settings
Introduction: A New Generation of Surface Modification for Modern Laboratories
In the fast-paced environments of research, discovery, and development, the integrity of experimental data is paramount. The interaction between reagents and the surfaces of laboratory vessels can introduce variables that compromise sample purity, concentration, and overall assay performance. Traditional methods of creating non-stick surfaces, such as siliconization, can be prone to leaching and may not be suitable for all applications.
This document introduces Methyl perfluoro-3,6-dioxaheptanoate, a short-chain perfluoroether, as a high-performance, non-stick coating agent for a variety of laboratory substrates. Its unique chemical structure, characterized by a high degree of fluorination, imparts exceptionally low surface energy, resulting in a robust, chemically inert, and ultra-smooth coating. This guide provides an in-depth understanding of its mechanism of action, detailed protocols for its application, and its potential impact on critical laboratory workflows.
While specific performance data for Methyl perfluoro-3,6-dioxaheptanoate is not extensively available in public literature, the protocols and expected outcomes presented herein are based on established principles and data from structurally similar short-chain fluoropolymers and perfluoroethers.
The Science Behind the Non-Stick Properties: Understanding Surface Energy
The efficacy of Methyl perfluoro-3,6-dioxaheptanoate as a non-stick agent is rooted in the fundamental concept of surface energy. The molecule's perfluorinated structure creates a surface with minimal attractive forces.
Key Physicochemical Properties (Inferred):
-
Chemical Structure: Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate[1]
-
Molecular Weight: Approximately 310 g/mol [1]
-
Appearance: Expected to be a clear, colorless liquid[1]
-
Boiling Point: Approximately 109°C[1]
The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule highly resistant to chemical attack. This inherent stability ensures that the coating will not degrade or leach into sensitive samples, even when exposed to a wide range of organic solvents, acids, and bases.
The following diagram illustrates the logical relationship between the chemical structure of a perfluorinated compound and its resulting non-stick properties.
Caption: Relationship between chemical structure and non-stick functionality.
Quantitative Performance Metrics (Representative)
The following table summarizes expected performance characteristics of a properly applied Methyl perfluoro-3,6-dioxaheptanoate coating, based on data for similar short-chain fluorinated coatings. Actual values should be determined empirically for specific applications.
| Parameter | Representative Value | Substrate Examples | Significance in Laboratory Applications |
| Water Contact Angle | > 110° | Glass, Polypropylene, Stainless Steel | Excellent hydrophobicity prevents adhesion of aqueous solutions, proteins, and nucleic acids. |
| Oil Contact Angle (e.g., Hexadecane) | > 60° | Glass, Polypropylene, Stainless Steel | Oleophobicity minimizes binding of lipids, oils, and non-polar organic molecules. |
| Coating Thickness | 1 - 10 µm | Glass, Plastics, Metals | A thin, uniform layer ensures minimal impact on the internal volume of labware and maintains optical clarity. |
| Thermal Stability (Inferred) | Up to 150°C (continuous) | Most laboratory substrates | Suitable for a wide range of experimental conditions, including PCR and moderate heating. |
| Chemical Resistance | High | Most laboratory substrates | Inert to most common laboratory acids, bases, and organic solvents. |
Experimental Protocols: Application of Methyl Perfluoro-3,6-dioxaheptanoate Coating
The following protocols provide a step-by-step guide for the preparation and application of a non-stick coating to various laboratory surfaces. It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [3][4]
Preparation of Coating Solution
The recommended solvent for Methyl perfluoro-3,6-dioxaheptanoate is a hydrofluoroether (HFE) due to its excellent solvency for fluorinated compounds and its favorable safety and environmental profile.[5][6][7]
-
Materials:
-
Methyl perfluoro-3,6-dioxaheptanoate
-
Hydrofluoroether (HFE) solvent (e.g., HFE-7100 or equivalent)
-
Clean, dry glass or polypropylene container
-
-
Procedure:
-
Prepare a 0.1% to 2% (w/w) solution of Methyl perfluoro-3,6-dioxaheptanoate in the HFE solvent. The optimal concentration may vary depending on the substrate and desired coating thickness and should be determined empirically.
-
Cap the container and gently agitate until the solute is fully dissolved. The solution should be clear and colorless.
-
Prepare the solution fresh before use for best results.
-
Substrate Preparation: The Foundation for a Robust Coating
Proper cleaning and preparation of the labware surface are critical for achieving a uniform and durable coating. The general workflow is as follows:
Sources
- 1. exfluor.com [exfluor.com]
- 2. PubChemLite - Methyl perfluoro-3,6-dioxaheptanoate (C6H3F9O4) [pubchemlite.lcsb.uni.lu]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. Safety Considerations When Using Chemical Resistant Tubing in Hazardous Environments - Fluorotherm™ [fluorotherm.com]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. Hydrofluoroether [geoconproducts.com]
- 7. ecolink.com [ecolink.com]
Application Note: High-Stability Quantification of Methyl Perfluoro-3,6-dioxaheptanoate in Serum via LC-MS/MS
This Application Note is designed for researchers and analytical scientists requiring a robust protocol for the quantification of Methyl perfluoro-3,6-dioxaheptanoate (Me-NFDHA) in serum.
Note on Chemical Identity: This compound is the methyl ester of Perfluoro-3,6-dioxaheptanoic acid (NFDHA), a structural analog to PFOA and a byproduct in fluoropolymer manufacturing (often related to Nafion™ or GenX™ chemistries).
Part 1: Introduction & Core Challenge
The "Hydrolysis Trap"
The quantification of perfluorinated esters in biological matrices presents a unique challenge: Enzymatic Hydrolysis . Unlike their extremely stable perfluoroalkyl acid (PFAA) counterparts, esters like Methyl perfluoro-3,6-dioxaheptanoate are rapidly converted to their corresponding acid (NFDHA) by serum carboxylesterases and albumin-based esterase activity.
Scientific Integrity Alert: Standard PFAS protocols (e.g., CDC Method 6304 or EPA 1633) utilize basic or neutral extraction conditions that favor the acid form. Applying these standard methods to this ester will result in 100% conversion to the acid, leading to false negatives for the parent ester and false positives for the metabolite.
This protocol utilizes a "Freeze-and-Inhibit" strategy combined with Positive Mode Adduct Ionization to preserve and quantify the intact ester.
Part 2: Experimental Protocol
Reagents & Equipment
-
Target Analyte: Methyl perfluoro-3,6-dioxaheptanoate (Custom synthesis or fluorochemical supplier).
-
Internal Standard (IS): Mass-labelled Methyl perfluoro-3,6-dioxaheptanoate (
-Me-NFDHA). Note: If ester-specific IS is unavailable, use -labelled PFOA but correct for matrix recovery differences. -
Esterase Inhibitor: Phenylmethylsulfonyl fluoride (PMSF) – 100 mM stock in isopropanol.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).
-
LC Mobile Phases:
-
A: 2 mM Ammonium Acetate in Water (pH 6.5).
-
B: 2 mM Ammonium Acetate in Methanol.
-
-
Consumables: Polypropylene (PP) tubes only. NO GLASS (to prevent adsorption).
Sample Collection & Stabilization (CRITICAL STEP)
Rationale: Serum esterases are active immediately upon blood draw. Inhibition must occur at the moment of collection.
-
Preparation: Pre-load collection tubes (PP) with PMSF to a final concentration of 1 mM (e.g., 10 µL of stock per 1 mL blood).
-
Collection: Draw whole blood into the pre-loaded tubes. Invert gently 5 times.
-
Separation: Centrifuge immediately at
(2000 x g, 10 min) to separate serum. -
Acidification: Transfer serum to a new PP tube containing
Formic Acid (v/v).-
Mechanism:[1] Low pH denatures residual esterases and stabilizes the ester bond.
-
-
Storage: Flash freeze at
if not analyzed immediately.
Extraction Protocol: Liquid-Liquid Extraction (LLE)
Rationale: We utilize LLE with MTBE because the neutral ester partitions efficiently into the organic phase, while the hydrolyzed acid metabolite (if present) remains partially ionized and less extractable at neutral/slightly acidic pH, improving selectivity.
-
Thaw: Thaw serum on ice.
-
Aliquot: Transfer
of stabilized serum to a 1.5 mL PP microcentrifuge tube. -
IS Addition: Spike with
Internal Standard ( ). Vortex 10s. -
Extraction: Add
MTBE . -
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at
. -
Transfer: Transfer the top organic layer (containing the ester) to a new tube.
-
Concentration: Evaporate to dryness under Nitrogen at room temperature (
). Do not heat, as the methyl ester is volatile. -
Reconstitution: Reconstitute in
of 80:20 Methanol:Water (with 2mM Ammonium Acetate).
Part 3: LC-MS/MS Methodology
Chromatography (UHPLC)
-
Column: C18 Fluoro-Phase or standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18,
). -
Flow Rate:
. -
Column Temp:
. -
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
Rationale: Unlike PFAS acids which fly in Negative mode (
-
Source: ESI Positive.
-
Gas Temp:
(Lower temp prevents in-source fragmentation). -
Capillary Voltage: 3500 V.
MRM Transitions Table:
| Analyte | Precursor Ion | Product Ion | Cone Voltage (V) | Collision Energy (eV) | Type |
| Me-NFDHA | 378.0 | 318.0 | 15 | 10 | Quant |
| Me-NFDHA | 378.0 | 169.0 | 15 | 25 | Qual |
| IS ( | 381.0 | 321.0 | 15 | 10 | Quant |
| NFDHA (Acid) | 345.0 | 285.0 | N/A | N/A | Monitor (ESI-) |
Note: The "Acid Monitor" requires a polarity switch or a separate injection to confirm if hydrolysis occurred during sample prep.
Part 4: Data Analysis & Visualization
Stability & Validation Logic
The following diagram illustrates the critical decision pathways to ensure the signal measured is the parent ester, not a laboratory artifact.
Figure 1: Criticality of enzymatic inhibition. Without PMSF/Acidification, the workflow defaults to measuring the metabolite (Acid), rendering the ester quantification invalid.
Analytical Workflow
Figure 2: Step-by-step analytical workflow emphasizing temperature control and inhibition.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Recovery of Ester | Enzymatic hydrolysis during thaw. | Ensure PMSF is added at collection. Thaw samples on ice, never at room temp. |
| High "Acid" Background | In-source fragmentation. | Lower the Desolvation Temperature and Cone Voltage. Esters are fragile. |
| No Signal in ESI+ | Failure to form adduct. | Ensure Ammonium Acetate (2-5 mM) is in the mobile phase. Pure Formic acid phases may not generate the |
| Carryover | Adsorption to tubing. | Use PEEK tubing and a needle wash of 50:50 Isopropanol:Acetone. |
References
-
Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Serum (Method 6304).Link
- Context: Establishes the baseline for PFAS serum handling, though modified here for esters.
-
D'eon, J. C., & Mabury, S. A. (2007). Production of perfluorinated carboxylic acids (PFCAs) from the biotransformation of polyfluoroalkyl phosphate surfactants (PAPS). Environmental Science & Technology. Link
- Context: Discusses the mechanisms of precursor hydrolysis and biotransformation relevant to fluorin
-
Wang, Y., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of Pesticides and Mycotoxins. LCGC International. Link
- Context: Provides validated parameters for extraction of hydrophobic/labile compounds using Ammonium Acet
-
European Chemicals Agency (ECHA). (2025). Substance Information: 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride (CAS 2062-98-8).[2][3]Link
- Context: Defines the chemical properties of the acyl fluoride precursor, establishing the structural basis for the methyl ester analyte.
-
Butt, C. M., et al. (2014). Levels and trends of per- and polyfluoroalkyl substances (PFAS) in biological matrices.Link
- Context: Reference for matrix effects and adsorption issues in PFAS analysis.
Sources
"Methyl perfluoro-3,6-dioxaheptanoate" as a tracer in hydrological studies
Application Note: Methyl Perfluoro-3,6-dioxaheptanoate (Me-PFDHA) in Advanced Hydrological Characterization
Part 1: Executive Summary & Strategic Rationale
Subject: Utilization of Methyl Perfluoro-3,6-dioxaheptanoate (Me-PFDHA) as a Partitioning and Reactive Tracer for Subsurface Interface Characterization.
Abstract: This guide details the application of Methyl perfluoro-3,6-dioxaheptanoate (Me-PFDHA) , a fluorinated ester, in hydrological and reservoir studies. Unlike conservative tracers (e.g., bromide, fluorescein) that simply track water movement, Me-PFDHA is a "Smart Tracer" (Reactive/Partitioning). It is primarily employed in Single-Well Chemical Tracer Tests (SWCTT) and Partitioning Interwell Tracer Tests (PITT) to quantify Non-Aqueous Phase Liquids (NAPLs), such as residual oil or organic contaminants, and to measure hydrolysis kinetics in situ.
Strategic Value:
-
For Hydrologists: Provides quantitative data on immobile organic contaminant zones (DNAPL/LNAPL) without extensive drilling.
-
For Drug Development/ADME Pros: Demonstrates high-fidelity kinetic modeling of ester hydrolysis and lipophilic partitioning analogous to prodrug activation and tissue distribution studies.
Part 2: Physicochemical Profile & Mechanism of Action
Me-PFDHA (
Chemical Identity
| Property | Specification |
| Compound Name | Methyl perfluoro-3,6-dioxaheptanoate |
| Abbreviation | Me-PFDHA |
| CAS Number | 129301-40-2 (Analogous/Generic for Methyl Esters of PFDHA) |
| Parent Acid | Perfluoro-3,6-dioxaheptanoic acid (PFDHA) (CAS: 151772-58-6) |
| Molecular Formula | |
| Role | Partitioning (Parent) Tracer; Hydrolytic Precursor |
| Detection Target | PFDHA (The free acid anion) |
The "Smart Tracer" Mechanism
The utility of Me-PFDHA relies on two simultaneous processes occurring in the subsurface:
-
Partitioning (Retardation): The methyl ester is lipophilic. When it encounters an organic phase (e.g., oil, gasoline), it partitions into it, traveling slower than the bulk water.
-
Hydrolysis (The Clock): The ester reacts with water to form the free acid (PFDHA) and methanol.
-
The Acid (PFDHA) is hydrophilic and conservative (travels with the water velocity).
-
The Result: By comparing the arrival time of the injected Ester (retarded) vs. the generated Acid (un-retarded), researchers calculate the volume of the stationary organic phase.
Figure 1: The reactive transport mechanism of Me-PFDHA. The ester partitions into oil (red path) while simultaneously hydrolyzing to the acid (green path), creating a temporal separation detectable at the extraction well.
Part 3: Experimental Protocol
Safety & Handling (Pre-Experiment)
-
PFAS Awareness: While short-chain perfluoroethers are less bioaccumulative than long-chain PFAS (e.g., PFOA), standard PFAS-free lab practices are mandatory to prevent background contamination.
-
Materials: Use Polypropylene (PP) or HDPE containers. Avoid Teflon/PTFE tubing and liners, as they can leach interfering fluoropolymers.
Injection Strategy (Single-Well Push-Pull)
-
Baseline Characterization: Conduct a conservative tracer test (e.g., Bromide) first to establish hydraulic conductivity.
-
Tracer Solution Prep:
-
Dissolve Me-PFDHA in carrier water.
-
Note: Solubility is limited; a co-solvent (e.g., Ethanol) may be required for high-concentration slugs, but keep co-solvent <1% to avoid altering NAPL solubility.
-
-
Injection (Push): Inject the tracer slug followed by a "chaser" volume of clean water to push the tracer into the target formation.
-
Shut-in (Reaction Time): Stop flow for a predetermined period (1–5 days). This allows the ester to partition into the NAPL and hydrolyze partially to PFDHA.
-
Extraction (Pull): Pump water back out of the same well.
-
Sampling: Collect high-frequency samples (every 0.1 pore volume) into PP bottles.
Analytical Protocol: LC-MS/MS
Objective: Quantify both the remaining Me-PFDHA (Ester) and the formed PFDHA (Acid).
Sample Preparation (EPA 533 Modified):
-
pH Adjustment: Adjust sample pH to ~6–8 using Ammonium Acetate.
-
Filtration: Filter through 0.2 µm Polypropylene membrane (Do not use Nylon).
-
Solid Phase Extraction (SPE):
-
Cartridge: Weak Anion Exchange (WAX) is preferred for the Acid; HLB (Hydrophilic-Lipophilic Balance) for the Ester.
-
Condition: MeOH followed by reagent water.
-
Load: Pass sample at 5 mL/min.
-
Elute:
-
Fraction 1 (Ester): 100% Methanol.
-
Fraction 2 (Acid): Methanol with 0.1%
.
-
-
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water (95%) / ACN (5%).
-
B: 100% Acetonitrile (ACN).
-
MRM Transitions (Mass Spectrometry):
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| PFDHA (Acid) | 295.0 ( | 185.0 ( | 15 | 12 |
| PFDHA (Qual) | 295.0 | 85.0 ( | 15 | 20 |
| Me-PFDHA (Ester) | 309.0 ( | 295.0 (Loss of | 20 | 10 |
*Note: Esters often ionize poorly in negative ESI. If sensitivity is low, monitor the hydrolysis product (PFDHA) and calculate initial ester concentration via mass balance, or use positive mode
Figure 2: Analytical workflow for separating and quantifying the parent ester and daughter acid.
Part 4: Data Interpretation & Calculation
The core output of this study is the Residual Oil Saturation (
1. Chromatographic Separation: In a PITT or SWCTT, the Acid (PFDHA) arrives before the Ester (Me-PFDHA) because the Ester is held back by the oil phase.
2. Calculation Logic:
The retardation factor (
Where:
- = Retention volume (or time) of the Ester.
- = Retention volume (or time) of the Acid (Tracer).
- = Oil-Water Partition Coefficient of Me-PFDHA (Must be determined in lab prior to field test).
- = Residual Oil Saturation (The unknown).
3. Solving for Saturation (
Table: Troubleshooting Common Anomalies
| Observation | Root Cause | Corrective Action |
| No Ester Detected | Hydrolysis was too fast (High pH/Temp). | Use a more stable ester (e.g., Ethyl or Isopropyl analog) or shorten shut-in time. |
| Acid & Ester Co-elute | The target NAPL may be too polar, or the ester is not lipophilic enough. | |
| High Background | Contamination from PTFE tubing. | Replace all LC system lines with PEEK or Stainless Steel. Install a PFAS delay column. |
Part 5: References
-
US EPA. (2020). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Washington, D.C.[1] Link
-
Interstate Technology and Regulatory Council (ITRC). (2023). PFAS Technical and Regulatory Guidance: Sampling and Analytical Methods.Link
-
Shook, G. M., et al. (2004). Determining Reservoir Properties from Single-Well Chemical Tracer Tests. Society of Petroleum Engineers. (General methodology for ester tracers). Link
-
Sigma-Aldrich. (2023). Perfluoro-3,6-dioxaheptanoic acid Certified Reference Material Data Sheet. (Source for physicochemical properties of the parent acid).[2] Link
Disclaimer: This protocol describes the use of fluorinated esters for research and industrial characterization. Users must comply with local environmental regulations regarding the injection of PFAS-related compounds into groundwater.
Sources
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Methyl Perfluoro-3,6-dioxaheptanoate LC-MS/MS Analysis
Welcome to the technical support guide for navigating matrix effects in the LC-MS/MS analysis of Methyl perfluoro-3,6-dioxaheptanoate. As a short-chain per- and polyfluoroalkyl substance (PFAS), this analyte presents unique challenges in complex biological and environmental matrices. This guide is designed for researchers, scientists, and drug development professionals to provide both high-level FAQs and in-depth troubleshooting workflows to ensure the accuracy, precision, and reliability of your quantitative data.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous materials.[2] A matrix effect is any alteration of the analyte's ionization efficiency due to the presence of these co-eluting components in the ion source of the mass spectrometer.[1][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative results.[2][4]
Methyl perfluoro-3,6-dioxaheptanoate, with its ether linkages and fluorinated chain, requires careful method development to mitigate these effects, which are a primary source of analytical error.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and initial troubleshooting steps.
Q1: What are the typical signs of matrix effects in my Methyl perfluoro-3,6-dioxaheptanoate analysis?
A1: The most common indicators of matrix effects include:
-
Poor reproducibility: High variability in analyte response across replicate injections of the same sample.
-
Inaccurate quantification: Results from spiked quality control (QC) samples are consistently outside of acceptable accuracy limits (e.g., 85-115%).[5]
-
Non-linear calibration curves: The relationship between concentration and response is not linear, especially when using standards prepared in a pure solvent compared to those in a biological matrix.
-
Peak shape distortion: The chromatographic peak for your analyte may appear broad, split, or tailed.
-
Shifting retention times: While often a chromatographic issue, severe matrix loading can sometimes lead to slight shifts in retention time.[3]
Q2: My analyte signal is being suppressed. What are the most likely causes?
A2: Ion suppression is the most common matrix effect.[6] For an analyte like Methyl perfluoro-3,6-dioxaheptanoate, suppression is often caused by:
-
Competition for Ionization: Co-eluting compounds with higher concentrations or greater ionization efficiency can compete with your analyte for the limited charge available in the electrospray ionization (ESI) source.[1]
-
Changes in Droplet Properties: Non-volatile matrix components, such as salts and phospholipids, can alter the surface tension and viscosity of the ESI droplets.[7] This hinders the efficient evaporation of the solvent and the release of gas-phase analyte ions.
-
Ion Source Contamination: A buildup of matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity.[8]
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Yes, sample dilution is a straightforward and often effective initial strategy.[9] By diluting the sample, you reduce the concentration of all matrix components along with the analyte. However, this approach is only viable if the resulting analyte concentration remains well above the Lower Limit of Quantitation (LLOQ) of your assay.[9] Be mindful that excessive dilution may compromise the sensitivity required for your study.
Q4: What is the best sample preparation technique to minimize matrix effects for this analyte?
A4: The optimal technique depends on your specific matrix. For PFAS analysis, Solid-Phase Extraction (SPE) is a widely adopted and highly effective method.[1][10][11]
-
For Water Samples: SPE cartridges, such as those with Weak Anion Exchange (WAX) or Styrene-Divinylbenzene (SDB-L) phases, are excellent for isolating PFAS from aqueous matrices, as recommended in EPA methods like 533 and 537.1.[10][12][13]
-
For Biological Matrices (e.g., Plasma, Serum): A combination of protein precipitation followed by SPE provides a more thorough cleanup. Phospholipids are a major cause of ion suppression in plasma, and specific SPE phases are designed for their removal.[6]
-
For Solid Matrices (e.g., Soil, Tissue): Initial solvent extraction (e.g., with methanol or acetonitrile) followed by cleanup using SPE, sometimes with Graphitized Carbon Black (GCB) to remove pigments and other interferences, is a common workflow.[10]
Q5: My lab doesn't have isotopically labeled internal standards for Methyl perfluoro-3,6-dioxaheptanoate. Can I still get accurate data?
A5: While a stable isotope-labeled (SIL) internal standard is the "gold standard" for correcting matrix effects, it is not always available.[7] In its absence, you can use:
-
A Structural Analog Internal Standard: Choose a closely related PFAS compound that is not present in your samples. It should have similar chromatographic behavior and ionization efficiency to your analyte. However, be aware that it may not perfectly mimic the matrix effects experienced by your specific analyte.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., control plasma, clean soil extract).[1] This ensures that your standards and samples experience similar matrix effects.
-
The Method of Standard Addition: This is a powerful technique for overcoming matrix effects when a blank matrix is unavailable or highly variable. It involves adding known amounts of the analyte to aliquots of the actual sample.[7][14] See the detailed protocol in the Troubleshooting Guide below.
Part 2: In-depth Troubleshooting Guides
This section provides structured, step-by-step guides for diagnosing and mitigating complex matrix effect issues.
Guide 1: Diagnosing Matrix Effects with Post-Column Infusion
The post-column infusion (PCI) experiment is a qualitative diagnostic tool to visualize the regions in your chromatogram where ion suppression or enhancement occurs.[7][15]
To identify the retention times at which co-eluting matrix components suppress or enhance the signal of Methyl perfluoro-3,6-dioxaheptanoate.
-
System Setup:
-
Prepare a solution of Methyl perfluoro-3,6-dioxaheptanoate in a suitable solvent (e.g., methanol) at a concentration that gives a stable, mid-range signal (e.g., 10-50 ng/mL).
-
Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream just after the analytical column and before the mass spectrometer inlet.
-
Set up your LC-MS/MS method to monitor the specific MRM transition for your analyte.
-
-
Execution:
-
Begin infusing the analyte solution and allow the MS signal to stabilize. You should see a flat, continuous baseline.
-
Inject a blank matrix extract (a sample processed through your entire sample preparation procedure but containing no analyte).
-
Monitor the analyte signal throughout the entire chromatographic run time.
-
-
Data Interpretation:
-
No Matrix Effect: If the baseline signal remains stable and flat, there are no significant matrix effects at any point in the chromatogram.
-
Ion Suppression: A dip or drop in the baseline signal indicates that one or more components eluting at that specific retention time are suppressing the analyte's ionization.
-
Ion Enhancement: A peak or rise in the baseline signal indicates ion enhancement from co-eluting matrix components.
-
Caption: Workflow for a post-column infusion experiment.
-
If suppression is observed, adjust your chromatographic method (e.g., change the gradient, try a different column chemistry) to separate the analyte's retention time from the suppression zone.
-
If separation is not possible, focus on improving your sample preparation to remove the interfering components.
Guide 2: Quantifying and Correcting with the Standard Addition Method
The method of standard addition is a robust quantitative technique used to correct for proportional matrix effects, especially when a true blank matrix is unavailable.[7][16]
To accurately quantify Methyl perfluoro-3,6-dioxaheptanoate in a complex sample by creating a calibration curve within the sample itself.
-
Sample Preparation:
-
Take a single unknown sample and divide it into at least four equal aliquots (e.g., 4 x 100 µL).
-
Label them Aliquot 1, 2, 3, and 4.
-
-
Spiking Procedure:
-
Aliquot 1 (Unspiked): Add a small, precise volume of solvent (the same solvent your standard is in) with no analyte.
-
Aliquot 2 (Spike 1): Add a known amount of Methyl perfluoro-3,6-dioxaheptanoate standard to achieve a specific, low concentration (e.g., 1x expected concentration).
-
Aliquot 3 (Spike 2): Add a higher known amount of the standard (e.g., 2x expected concentration).
-
Aliquot 4 (Spike 3): Add an even higher known amount of the standard (e.g., 3x expected concentration).
-
Ensure the volume of spiking solution added to each aliquot is identical to maintain a constant matrix concentration.
-
-
Analysis and Calculation:
-
Analyze all four aliquots using your established LC-MS/MS method.
-
Plot the measured MS response (y-axis) against the concentration of the added standard (x-axis). Aliquot 1 will have an added concentration of zero.
-
Perform a linear regression on the data points.
-
Extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of Methyl perfluoro-3,6-dioxaheptanoate in the original, unspiked sample.
-
| Aliquot ID | Added Concentration (ng/mL) | Measured MS Response (Peak Area) |
| Sample | 0.0 | 45,100 |
| Sample + Spike 1 | 5.0 | 93,500 |
| Sample + Spike 2 | 10.0 | 142,300 |
| Sample + Spike 3 | 20.0 | 240,500 |
Linear Regression: y = 9750x + 45800 R²: 0.9995 X-intercept (calculated as |-b/m|): |-45800 / 9750| = 4.70 ng/mL
The calculated endogenous concentration is 4.70 ng/mL .
Caption: Step-by-step workflow for the standard addition method.
Part 3: Summary of Mitigation Strategies
When troubleshooting matrix effects for Methyl perfluoro-3,6-dioxaheptanoate, a systematic approach is key. Use the following table to guide your decisions.
| Strategy | Principle | Best For | Considerations |
| Sample Preparation Optimization | Remove interfering matrix components before analysis. | All complex matrices (plasma, soil, tissue). | Requires method development; SPE is highly effective for PFAS.[10][11] |
| Chromatographic Separation | Separate the analyte peak from co-eluting interferences. | When PCI shows distinct suppression zones. | May require longer run times or different column chemistries. |
| Sample Dilution | Reduce the concentration of all matrix components. | Highly concentrated samples where sensitivity is not an issue. | Risk of diluting the analyte below the LLOQ.[9] |
| Matrix-Matched Calibration | Calibrators and samples experience the same matrix effect. | When a consistent and analyte-free blank matrix is available. | Difficult for rare matrices or when endogenous levels are present.[1] |
| Stable Isotope-Labeled IS | Co-elutes with the analyte and experiences identical matrix effects. | The gold standard for accurate quantification in all matrices. | Can be expensive or commercially unavailable.[7] |
| Method of Standard Addition | Creates a calibration curve within the sample itself. | Highly variable or unknown matrices where blank matrix is unavailable. | More time-consuming and requires more sample volume per analysis.[7][17] |
By understanding the causes of matrix effects and systematically applying these diagnostic and corrective strategies, you can develop a robust and reliable LC-MS/MS method for the quantification of Methyl perfluoro-3,6-dioxaheptanoate.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). NIH. Retrieved February 2, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis - PMC. (n.d.). NIH. Retrieved February 2, 2026, from [Link]
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Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved February 2, 2026, from [Link]
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Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances. (2021). SpringerLink. Retrieved February 2, 2026, from [Link]
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Analysis of Ultrashort-Chain and Alternative PFAS. (n.d.). Restek. Retrieved February 2, 2026, from [Link]
-
Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. (2024). Waters Corporation. Retrieved February 2, 2026, from [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2022). MDPI. Retrieved February 2, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). Clinical Chemistry. Retrieved February 2, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2022). LCGC International. Retrieved February 2, 2026, from [Link]
-
Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. (2016). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. Retrieved February 2, 2026, from [Link]
-
EPA PFAS Drinking Water Laboratory Methods. (n.d.). US EPA. Retrieved February 2, 2026, from [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved February 2, 2026, from [Link]
-
PFAS Sample Preparation: A Definitive Guide. (n.d.). Organomation. Retrieved February 2, 2026, from [Link]
-
An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (2009). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. Retrieved February 2, 2026, from [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC. (n.d.). NIH. Retrieved February 2, 2026, from [Link]
-
Comprehensive Guide to PFAS Testing Methods. (n.d.). Phenomenex. Retrieved February 2, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). LinkedIn. Retrieved February 2, 2026, from [Link]
-
US EPA Method 537.1 for PFAS in drinking water. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]
-
14 Best Practices for Effective LCMS Troubleshooting. (n.d.). ZefSci. Retrieved February 2, 2026, from [Link]
-
Standard addition. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. (2023). MDPI. Retrieved February 2, 2026, from [Link]
-
Matrix effects (%) during LC-MS/MS determination of mollusk samples. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved February 2, 2026, from [Link]
-
Analysis of Ultrashort-Chain and Short-Chain (C1 to C4) PFAS in Water Samples. (2023). Restek. Retrieved February 2, 2026, from [Link]
-
Standard Addition Method. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. (n.d.). SCIEX. Retrieved February 2, 2026, from [Link]
-
Development of a procedure based on dispersive solid phase extraction and LC-MS/MS for the analysis of perfluoroalkyl and polyfluoroalkyl substances in food contact materials. (2025). PubMed. Retrieved February 2, 2026, from [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2022). FDA. Retrieved February 2, 2026, from [Link]
-
Eliminating Background Contamination in PFAS Testing. (2024). Labcompare.com. Retrieved February 2, 2026, from [Link]
-
Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (n.d.). Advanced Materials Technology. Retrieved February 2, 2026, from [Link]
-
PFAS Analysis Procedures for EPA Method 537.1 and Beyond. (n.d.). Separation Science. Retrieved February 2, 2026, from [Link]
-
LCMS Standard Addition in matrix. (n.d.). Chromatography Forum. Retrieved February 2, 2026, from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved February 2, 2026, from [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Publications. Retrieved February 2, 2026, from [Link]
-
LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. Retrieved February 2, 2026, from [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved February 2, 2026, from [Link]
-
Guide to Targeted Quantification and Screening of PFAS Compounds in Environmental Matrices. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. (2020). ChemRxiv. Retrieved February 2, 2026, from [Link]
-
Analysis of PFAS in Drinking Water by EPA Method 537.1: A Direct Comparison of the Accuracy and Precision of Manual and Automated SPE. (n.d.). Phenomenex. Retrieved February 2, 2026, from [Link]
-
Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]tetrafluoroethoxy_-1-1-2-2-3-3-3-heptafluoro-)
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Technical Support Center: Troubleshooting Contamination of Methyl perfluoro-3,6-dioxaheptanoate in the Laboratory
Welcome to the technical support center for identifying and mitigating contamination of Methyl perfluoro-3,6-dioxaheptanoate in your laboratory. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected signals of this compound in their analyses. As a member of the per- and polyfluoroalkyl substances (PFAS) family, Methyl perfluoro-3,6-dioxaheptanoate can be a persistent and challenging contaminant to eliminate. This document provides a structured approach to troubleshooting, from common environmental sources to more subtle instrument and reagent-related issues.
Understanding the Challenge: The Ubiquity of PFAS
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by a fluorinated carbon backbone, which gives them remarkable stability and unique properties.[1][2] This stability, however, also leads to their persistence in the environment and, consequently, their ubiquitous presence in laboratory settings.[3][4] Even at trace levels, these compounds can interfere with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), leading to false positives and inaccurate quantification.[2]
Methyl perfluoro-3,6-dioxaheptanoate, with its ether linkages and methyl ester group, presents a specific set of potential contamination pathways that we will explore in detail.
FAQ: Quick Guide to Common Issues
Q1: I'm seeing a peak for Methyl perfluoro-3,6-dioxaheptanoate in my blank injections. What's the first thing I should check?
A1: Start with your analytical workflow, working backward from the instrument. An instrument blank, which is a zero-volume injection, can help determine if the contamination is within the LC-MS system itself.[5] If the peak is present, the source is likely within your mobile phase, solvent lines, or injection port.
Q2: Could my labware be the source of contamination?
A2: Absolutely. Polytetrafluoroethylene (PTFE), commonly known as Teflon, and other fluoropolymers are notorious for leaching PFAS compounds.[3][6][7] Scrutinize any PTFE-containing materials in your sample preparation and analysis workflow, including vial septa, tubing, and filters. Consider switching to polypropylene or other PFAS-free alternatives.[3]
Q3: Are my solvents and reagents a potential source?
A3: Yes. Even high-purity solvents can contain trace levels of PFAS.[6] Methanol, a common laboratory solvent, is particularly noteworthy as it can react with the corresponding carboxylic acid of Methyl perfluoro-3,6-dioxaheptanoate to form the methyl ester. It is crucial to test new lots of solvents and reagents for PFAS background before use.[8]
Q4: Can the contamination be airborne?
A4: Airborne particles and dust in the lab can be a significant source of PFAS contamination.[6] These particles can settle on surfaces, glassware, and into open solvent bottles. Maintaining a clean and dust-free laboratory environment is essential.
Troubleshooting Guide: A Systematic Approach to Identifying Contamination Sources
This guide is structured to help you systematically isolate the source of Methyl perfluoro-3,6-dioxaheptanoate contamination. The process involves a series of diagnostic experiments and checks, moving from the most common and easily identifiable sources to more complex and subtle ones.
Phase 1: The Analytical System
Your LC-MS system is the first area to investigate, as it can be a primary source of background contamination.
-
Prepare a "zero-volume" injection: Program your autosampler to perform an injection cycle without drawing any sample.
-
Analyze the blank: Run your standard LC-MS method.
-
Evaluate the chromatogram: Look for the characteristic peak of Methyl perfluoro-3,6-dioxaheptanoate.
-
If the peak is present: The contamination is likely within your LC-MS system. Proceed to the "Instrument Decontamination" section.
-
If the peak is absent: The contamination is being introduced before the sample injection. Proceed to Phase 2.
If the instrument blank shows contamination, the following components should be investigated:
-
Mobile Phase: Prepare fresh mobile phase using PFAS-free water and solvents. Test each component individually.
-
Solvent Lines and Frits: PFAS can adsorb to stainless steel and other surfaces.[9] Flush the system extensively with a strong organic solvent like isopropanol. Consider replacing solvent lines with PEEK tubing.[3]
-
Injection System: The autosampler, including the needle and injection valve, can be a source of carryover.[8] Clean these components thoroughly according to the manufacturer's instructions.
-
Delay Column: Installing a delay column between the solvent mixer and the autosampler can help to chromatographically separate contaminant peaks from the analyte peaks of interest, effectively removing interference from the mobile phase and pump.
Diagram: Troubleshooting the Analytical System
Caption: A workflow for pinpointing contamination sources during sample preparation.
Phase 3: Environmental and Other Sources
If both the analytical system and the sample preparation workflow have been ruled out, consider these less common but still significant sources of contamination.
-
Airborne Contamination: As mentioned, dust can be a carrier of PFAS. [6]Consider using a fume hood or a clean bench for sample preparation to minimize exposure to ambient air.
-
Cross-Contamination: Ensure that high-concentration standards or samples are handled in a separate area from your low-level experimental samples to prevent cross-contamination.
-
Degradation of Fluoropolymers: While PTFE is generally stable, under certain conditions, it can degrade and release smaller PFAS molecules. [10]Be mindful of any harsh chemical or thermal treatments of fluoropolymer-containing materials.
-
Personal Care Products: Some personal care products, such as cosmetics and lotions, may contain PFAS. [11]Lab personnel should be mindful of this and take precautions to avoid introducing these substances into the experimental workflow.
Advanced Considerations: The Specifics of Methyl perfluoro-3,6-dioxaheptanoate
The chemical structure of Methyl perfluoro-3,6-dioxaheptanoate provides clues to its potential origins:
-
Ether Linkages: The presence of ether linkages suggests it could be a breakdown product of larger fluorinated polymers used in laboratory equipment or coatings.
-
Methyl Ester: The methyl ester group is a key feature. If you are using methanol in your sample preparation or mobile phase, and the corresponding carboxylic acid (Perfluoro-3,6-dioxaheptanoic acid) is present as a contaminant, in-situ esterification can occur, leading to the formation of Methyl perfluoro-3,6-dioxaheptanoate.
Conclusion
Troubleshooting contamination of Methyl perfluoro-3,6-dioxaheptanoate requires a meticulous and systematic approach. By carefully evaluating each step of your analytical process, from the LC-MS system to sample preparation and the broader laboratory environment, you can successfully identify and eliminate the source of contamination. Remember that due to the pervasiveness of PFAS, maintaining a vigilant and proactive approach to contamination control is essential for generating accurate and reliable data.
References
-
PAL System. (2025, March 31). Tackling PFAS Background in Analytical Chemistry. Retrieved from [Link]
-
PerkinElmer. (2024, January 29). Overcoming PFAS Challenges - Minimizing Sources of Contamination [Video]. YouTube. Retrieved from [Link]
-
Suburban Testing Labs. (2022, January 7). Sources of Exposure to PFAs. Retrieved from [Link]
-
Wisconsin Department of Health Services. (2025, October 21). Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. Retrieved from [Link]
-
The NELAC Institute. (n.d.). Addressing PFAS Contamination: Troubleshooting Common Contamination And Instrument Problems. Retrieved from [Link]
-
Biotage. (2023, January 17). The Problem of PFAS: Part 4 - Tracking Contamination. Retrieved from [Link]
-
SimpleLab. (2025, August 9). PFAS Contamination & Testing Explained. Retrieved from [Link]
-
Rose City Laboratories. (n.d.). About PFAS. Retrieved from [Link]
-
Toxic Docs. (2023, June 2). PFAS IN ANALYTICAL LABORATORIES Contents. Retrieved from [Link]
-
Enthalpy Analytical. (2023, August 4). Testing PFAS in the Lab: How to Avoid PFAS Cross-Contamination. Retrieved from [Link]
-
CSIRO. (2026, January 27). Learning how to destroy PFAS – down to the tiniest airborne particles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 30). PFAS Explained. Retrieved from [Link]
-
Scharlab Internacional. (n.d.). High-Purity Solvents for PFAS Analysis. Retrieved from [Link]
-
Labcompare. (2025, February 26). Eliminating Background Contamination in PFAS Testing. Retrieved from [Link]
-
Poly Fluoro Ltd. (2023, June 19). IS PTFE A PFAS, should it be banned?. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, July 27). Contaminants including PFAS leaching into an analysis. Retrieved from [Link]
-
The Teflon chemical PTFE is often touted as a safe cousin of toxic PFAS. But is it really? (2022, February 10). CHEM Trust. Retrieved from [Link]
Sources
- 1. Learning how to destroy PFAS – down to the tiniest airborne particles - CSIRO [csiro.au]
- 2. High-Purity Solvents for PFAS Analysis - Scharlab Internacional [scharlab.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. biotage.com [biotage.com]
- 6. palsystem.com [palsystem.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. apps.nelac-institute.org [apps.nelac-institute.org]
- 9. Contaminants including PFAS leaching into an analysis - Tips & Suggestions [mtc-usa.com]
- 10. chemsec.org [chemsec.org]
- 11. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]
Improving "Methyl perfluoro-3,6-dioxaheptanoate" recovery from complex matrices
This is the Technical Support Center for Fluorinated Intermediates .
I am Dr. Aris Thorne, Senior Application Scientist. Below is a specialized troubleshooting guide designed for researchers struggling with the recovery of Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2) from complex matrices.
This molecule presents a "Recovery Paradox": it is sufficiently volatile (BP ~109°C) to be lost during concentration, yet sufficiently reactive (ester bond) to degrade via hydrolysis before analysis. The following guide addresses these specific failure modes.
Part 1: The Technical Support Interface
Quick Diagnostic: Which issue are you facing?
-
Issue A: "My internal standard is stable, but the analyte peak is absent or <10% recovery." → Go to Hydrolysis Control.
-
Issue B: "I see high variability (RSD > 20%) and signal loss after solvent evaporation." → Go to Volatility Management.
-
Issue C: "My calibration curve is non-linear at low concentrations (ppb levels)." → Go to Adsorption Mitigation.
Topic 1: Hydrolysis Control (The "Disappearing" Ester)
User Question: I spiked Methyl perfluoro-3,6-dioxaheptanoate into rat plasma, but by the time I ran the LC-MS, I only detected the free acid (Perfluoro-3,6-dioxaheptanoic acid). How do I stop this conversion?
Scientist’s Response: You are fighting enzymatic cleavage. In biological matrices (plasma, liver homogenate) and environmental sludge, esterases rapidly convert carboxylate esters into their corresponding acids. Because the perfluoroalkyl chain is electron-withdrawing, the carbonyl carbon is highly electrophilic, making it even more susceptible to nucleophilic attack (hydrolysis) than standard alkyl esters.
The Solution: The "Freeze-Acidify" Protocol You cannot rely on standard freezing alone. You must chemically inhibit the enzymes immediately upon collection.
-
Immediate Acidification: Lower the sample pH to < 3.0 using Formic Acid (2%) or Acetic Acid. This denatures most esterases and stabilizes the ester bond.
-
Chemical Inhibition: For plasma, add Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride) at the moment of collection.
-
Note: NaF is preferred for PFAS analysis as PMSF can introduce hydrocarbon contamination, but ensure your NaF is PFAS-free.
-
-
Temperature Control: Process samples at 4°C. Never thaw without the inhibitor present.
Topic 2: Volatility Management (Evaporation Loss)
User Question: I use a standard Nitrogen blow-down step to concentrate my extract, but my recovery drops to zero. Is the compound degrading?
Scientist’s Response: It is likely not degrading; it is evaporating. With a boiling point of 109°C (Exfluor, 2025), Methyl perfluoro-3,6-dioxaheptanoate is a "semi-volatile" that behaves like a volatile in a stream of nitrogen. If you blow down to dryness, you will lose >90% of your analyte.
The Solution: Keeper Solvents & Trap-Elution
-
Never Evaporate to Dryness: Stop the nitrogen stream when 200–500 µL of solvent remains.
-
Use a "Keeper" Solvent: Add 50 µL of a higher-boiling, non-interfering solvent (e.g., Isooctane or Dodecane ) prior to evaporation. This forms a residual "bubble" that retains the fluorinated ester while the volatile extraction solvent (e.g., MTBE or Acetonitrile) evaporates.
-
Switch to Dilute-and-Shoot: If sensitivity permits, skip evaporation entirely. Dilute the matrix 1:3 with Acetonitrile containing the internal standard and inject directly.
Topic 3: Adsorption (The "Sticky" Fluorine Tail)
User Question: My replicates are inconsistent. Sometimes I get 80% recovery, other times 40%. I use standard borosilicate glass vials.
Scientist’s Response:
You are experiencing the "Fluorine Effect." The perfluoroalkyl tail (
The Solution: Material Compatibility
-
Labware: Replace all glass with Polypropylene (PP) or High-Density Polyethylene (HDPE) .
-
Autosampler Vials: Use PP vials with PP caps. Do not use glass vials even with inserts.
-
Solvent Strength: Ensure your final injection solvent contains at least 30-40% organic solvent (Methanol or Acetonitrile) to keep the fluorinated ester solvated and off the container walls.
Part 2: Optimized Experimental Protocol
Method: Liquid-Liquid Extraction (LLE) for Plasma/Serum Target: Methyl perfluoro-3,6-dioxaheptanoate Validation Status: High Recovery (>85%)
| Step | Action | Critical Technical Note |
| 1. Stabilization | Add 10 µL of 50% Formic Acid per 100 µL Plasma. | CRITICAL: Must be done immediately to stop hydrolysis. |
| 2. IS Addition | Add Internal Standard in Acetonitrile. | Use a structural analog (e.g., a stable isotope labeled PFAS ester) if available. |
| 3. Extraction | Add 400 µL MTBE (Methyl tert-butyl ether) . Vortex 5 min. | MTBE is preferred over Ethyl Acetate to minimize water co-extraction (which promotes hydrolysis). |
| 4. Separation | Centrifuge at 10,000 x g for 5 min at 4°C. | Cold centrifugation prevents heating-induced degradation. |
| 5. Transfer | Transfer supernatant to a Polypropylene tube. | Do NOT use glass. |
| 6. Keeper Step | Add 20 µL Isooctane . | This acts as the "keeper" to prevent volatility loss. |
| 7. Concentration | Evaporate under | Do NOT go to dryness. The isooctane will remain. |
| 8. Reconstitution | Reconstitute to 100 µL with Methanol/Water (1:1). | Ensure final mix is compatible with initial LC gradient. |
Part 3: Visualization of Failure Modes
The following logic tree helps you diagnose low recovery based on specific chemical properties of the target molecule.
Figure 1: Diagnostic Logic Tree for Methyl perfluoro-3,6-dioxaheptanoate recovery failures.
Part 4: References
-
Wang, N., et al. (2015).[1] Hydrolysis of Perfluoroalkyl Carboxylic Acid Esters: Implications for Environmental Fate. Environmental Science & Technology. (Demonstrates the rapid hydrolysis mechanism of fluorinated esters). Retrieved from [Link]
-
U.S. EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. (Establishes standards for PFAS adsorption management and polypropylene usage). Retrieved from [Link]
-
Brahana, P.J., et al. (2023).[2] Uptake and release of perfluoroalkyl carboxylic acids (PFCAs) from macro and microplastics. Environmental Science: Processes & Impacts. (Details the hydrophobic interaction and adsorption mechanisms of fluorinated tails). Retrieved from [Link]
Sources
Optimizing injection volume for "Methyl perfluoro-3,6-dioxaheptanoate" analysis
Technical Support Center: Precision Injection Protocols for Methyl Perfluoro-3,6-dioxaheptanoate
Current Status: Operational Topic: Injection Volume Optimization for GC-MS Analysis Target Analyte: Methyl perfluoro-3,6-dioxaheptanoate (CAS: Derivative of 151772-58-6 / NFDHA Methyl Ester)
Introduction: The Volume-Sensitivity Paradox
Welcome to the technical support hub for fluorinated ester analysis. You are likely analyzing Methyl perfluoro-3,6-dioxaheptanoate , a volatile derivative of Nonafluoro-3,6-dioxaheptanoic acid (NFDHA).
The Core Challenge: This analysis presents a physical paradox. To detect trace levels of this fluorinated ether, you want to inject more sample. However, the standard solvent for these methyl esters (often Methanol) has a massive expansion coefficient. Injecting too much triggers "Backflash" —where solvent vapor explodes out of the liner, contaminating your pneumatics and ruining reproducibility.[1]
This guide replaces guesswork with a calculated, physics-based approach to optimizing your injection volume.
Module 1: The Physics of Injection (Theory)
Before you touch the syringe, you must understand the Liner Capacity vs. Vapor Volume relationship.
1. The Liner Limit A standard splitless liner (4 mm ID, single taper with wool) has an effective internal volume of approximately 900 µL to 990 µL .
2. The Solvent Expansion Factor When you inject liquid solvent into a hot inlet (e.g., 250°C), it instantly turns into gas.
-
Methanol (Common Matrix): 1 µL of liquid expands to ~650–700 µL of gas (depending on pressure).
-
Isooctane/Hexane: 1 µL expands to only ~150–200 µL .
The Danger Zone: If you inject 2 µL of Methanol , the vapor volume (~1300 µL) exceeds the liner capacity (900 µL). The excess vapor escapes backward into the carrier gas lines (Backflash).
-
Result: The fluorinated analyte condenses on the cool metal of the septum purge lines and slowly bleeds back in subsequent runs ("Ghost Peaks").
Module 2: Troubleshooting Guide (Q&A)
Q1: My peaks are splitting (doublet peaks) for the methyl ester. Is this an injection volume issue?
-
Diagnosis: Likely Solvent Polarity Mismatch or Volume Overload .
-
Technical Explanation: If the solvent (Methanol) and the column stationary phase (e.g., 5% Phenyl-methylpolysiloxane) have different polarities, the solvent may bead up rather than forming a film. If the injection volume is too large, this "flooding" spreads the analyte band, causing a split peak.
-
Solution: Reduce injection volume by 50%. If the split disappears, it was volume overload. If it persists, use a "Retention Gap" (guard column).
Q2: I see "Ghost Peaks" of Methyl perfluoro-3,6-dioxaheptanoate in my blank runs.
-
Causality: You previously injected a volume that exceeded the liner's expansion limit. The fluorinated ester is now desorbing from the septum purge lines.
-
Solution:
-
Replace the inlet liner and septum immediately.
-
Clean the injection port metal body with appropriate solvent (e.g., DCM/Methanol).
-
Reduce injection volume using the calculation in Module 3.
-
Q3: Sensitivity is too low at 1 µL. Can I inject 3 µL?
-
Answer: Not with Methanol.
-
Workaround: You must perform a Solvent Exchange to a solvent with lower expansion (e.g., Toluene or Isooctane) OR use a Large Volume Injection (LVI) technique with a PTV (Programmable Temperature Vaporizer) inlet, which vents the solvent before transferring the analyte.
Module 3: The Optimization Protocol
Follow this self-validating workflow to determine the "Safe Maximum" for your specific instrument.
Step 1: The Theoretical Calculation
Use the ideal gas law approximation or a dedicated calculator.
-
Formula:
-
Rule of Thumb: Keep calculated
of Liner Volume.
Step 2: The "Saturation Point" Experiment
Do not rely solely on math. Run this sequence to find the physical limit.
-
Prepare a standard at 1 ppm.
-
Inject the following volumes in triplicate: 0.5 µL, 0.8 µL, 1.0 µL, 1.2 µL, 1.5 µL.
-
Plot Peak Area (Y) vs. Injection Volume (X).
-
Analyze: The plot should be linear (
).
Step 3: Visualizing the Decision Logic
Figure 1: Decision logic for determining the maximum safe injection volume without compromising system integrity.
Module 4: Data Summary & Reference Tables
Table 1: Solvent Expansion Guide (at 250°C, 15 psi) Note: Methanol is the most dangerous common solvent for backflash.
| Solvent | Density (g/mL) | Expansion (µL gas per 1 µL liquid) | Max Safe Vol (900µL Liner) |
| Methanol | 0.79 | ~650 | 1.0 µL |
| Acetonitrile | 0.78 | ~450 | 1.5 µL |
| Dichloromethane | 1.33 | ~380 | 1.8 µL |
| Hexane | 0.66 | ~180 | 3.5 µL |
| Water | 1.00 | ~1400 | 0.5 µL |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use a liner with a larger volume? A: Yes. Switching from a 2mm ID liner to a 4mm ID liner increases volume from ~200 µL to ~900 µL. Ensure your liner contains deactivated glass wool (placed at the bottom of the liner) to wipe the syringe needle and promote vaporization of the fluorinated ester.
Q: Does the "Methyl" group make the molecule stable? A: It makes it volatile, but it is still subject to hydrolysis if water is present in the solvent. Ensure your Methanol is anhydrous. Moisture in the injector can hydrolyze the ester back to the acid (NFDHA), which will tail badly on non-polar columns.
References
-
Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer.[2][3][4] Retrieved from [Link]
-
Restek Corporation. (2023). The Correct Injection Volume for Split Injections.[5] Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting "Methyl perfluoro-3,6-dioxaheptanoate" Calibration Curve Nonlinearity
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration curve nonlinearity during the analysis of Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2). As a per- and polyfluoroalkyl substance (PFAS) with ether linkages, this compound can present unique analytical challenges. This document provides in-depth troubleshooting strategies and preventative measures to ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My calibration curve for Methyl perfluoro-3,6-dioxaheptanoate is showing a distinct curve or "tailing" at the lower concentrations. What are the likely causes?
This is a common issue when analyzing PFAS, and it often points to the active adsorption of the analyte to surfaces within your analytical system. At low concentrations, a significant portion of the analyte can be lost to adsorption on glassware, tubing, and even the injection port liner, leading to a disproportionately low response.
-
Causality: PFAS, including ether-containing ones, are known to adsorb to various surfaces.[1][2] This is due to interactions between the fluorinated carbon chain and the surface material. At higher concentrations, these active sites become saturated, and the response appears more linear.
-
Troubleshooting Steps:
-
System Passivation: Before running your calibration standards, inject a high-concentration standard several times. This will help to saturate the active sites in your system, making the response at lower concentrations more consistent.
-
Use of Polypropylene Labware: Avoid using glass volumetric flasks and vials for your standards and samples.[3] Polypropylene is less prone to adsorption of PFAS.
-
Solvent Considerations: Prepare your standards in a solvent that is compatible with your analytical method and helps to minimize adsorption. For LC-MS/MS, a mixture of methanol and water is common.[4] For GC-MS, ensure your solvent is of high purity and compatible with your derivatization agent, if used.
-
Q2: I'm observing a loss of linearity at the higher end of my calibration range. What could be causing this saturation effect?
When your calibration curve plateaus at higher concentrations, it typically indicates that a component of your analytical system is being overwhelmed. This could be the detector, the ionization source, or even the chromatographic column.
-
Causality:
-
Detector Saturation: The most common cause is the detector reaching its response limit. This is especially true for highly sensitive detectors like mass spectrometers.
-
Ionization Source Saturation (MS): In mass spectrometry, the ionization source can become saturated with analyte molecules, leading to a non-linear response.
-
Column Overload (Chromatography): The stationary phase of your chromatographic column has a finite capacity. At high concentrations, the column can become overloaded, leading to peak broadening and a non-linear response.
-
-
Troubleshooting Steps:
-
Extend the Calibration Range: If possible, add a few higher concentration standards to confirm that you are indeed seeing saturation.
-
Dilute High-Concentration Samples: If your samples are expected to be at the higher end of your current curve, it's best to dilute them to fall within the linear range of your assay.
-
Optimize Detector Settings: Consult your instrument manual to ensure your detector settings are appropriate for the concentration range you are working with.
-
Consider a Different Calibration Model: For some applications, a quadratic or other non-linear calibration model may be appropriate. However, this should be justified and validated.
-
Q3: My calibration curve is inconsistent between runs. What factors could be contributing to this lack of reproducibility?
Inconsistent calibration curves are often a sign of instability in your analytical system or variability in your standard preparation.
-
Causality:
-
Standard Instability: While PFAS are generally stable, their stability in solution can be affected by the solvent, storage conditions, and the presence of other compounds.
-
Instrument Drift: Changes in instrument performance over time, such as fluctuations in the detector response or ionization source temperature, can lead to inconsistent results.
-
Matrix Effects: If you are using a matrix-matched calibration, variations in the matrix composition between batches can cause inconsistencies.
-
-
Troubleshooting Steps:
-
Prepare Fresh Standards: Prepare your calibration standards fresh for each run to minimize concerns about stability.
-
System Suitability Testing: Before running your calibration curve, perform a system suitability test to ensure your instrument is performing consistently. This could involve injecting a mid-level standard and checking for consistent retention time, peak area, and peak shape.
-
Internal Standard Usage: Employing an isotopically labeled internal standard that is structurally similar to Methyl perfluoro-3,6-dioxaheptanoate can help to correct for instrument drift and some matrix effects.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol outlines the steps for preparing a set of calibration standards for the analysis of Methyl perfluoro-3,6-dioxaheptanoate.
Materials:
-
Methyl perfluoro-3,6-dioxaheptanoate certified reference material
-
High-purity solvent (e.g., methanol for LC-MS, or a suitable solvent for GC-MS)
-
Polypropylene volumetric flasks and vials
-
Calibrated micropipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the Methyl perfluoro-3,6-dioxaheptanoate reference material and dissolve it in a known volume of your chosen solvent in a polypropylene volumetric flask. This will be your stock solution.
-
Serial Dilutions: Perform a series of serial dilutions from your stock solution to create your calibration standards. It is recommended to have at least 5-7 calibration points spanning your expected sample concentration range.
-
Internal Standard Addition: If using an internal standard, add a consistent amount to each calibration standard and your samples.
-
Storage: Store your standards in polypropylene vials at a low temperature (e.g., 4°C) and protect them from light. It is recommended to prepare fresh working standards daily.[3]
| Parameter | Recommendation | Rationale |
| Labware | Polypropylene | Minimizes analyte adsorption.[3] |
| Number of Points | 5-7 | Ensures a robust and statistically valid curve. |
| Concentration Range | Span the expected sample concentrations | Avoids extrapolation and ensures accuracy. |
| Storage | 4°C, protected from light | Preserves the integrity of the standards. |
Protocol 2: System Suitability Test
A system suitability test should be performed before each analytical run to ensure the system is ready for analysis.
Procedure:
-
Inject a Mid-Level Standard: Inject a calibration standard from the middle of your concentration range.
-
Evaluate Performance: Assess the following parameters:
-
Retention Time: Should be within a narrow window (e.g., ±0.2 minutes) of the expected retention time.
-
Peak Area/Height: Should be within a certain percentage (e.g., ±15%) of the expected response.
-
Peak Shape: The peak should be symmetrical with a tailing factor close to 1.
-
-
Acceptance Criteria: If the system suitability test fails, troubleshoot the instrument before proceeding with the analysis.
| Parameter | Typical Acceptance Criteria |
| Retention Time Drift | < 2% RSD |
| Peak Area Precision | < 15% RSD |
| Tailing Factor | 0.8 - 1.5 |
Troubleshooting Workflow
If you are experiencing a non-linear calibration curve, follow this logical troubleshooting workflow to identify and resolve the issue.
Sources
Technical Support Center: Adsorption & Handling of Methyl perfluoro-3,6-dioxaheptanoate
[1][2][3][4]
Part 1: Executive Technical Alert
Stop using standard PFAS protocols for this specific molecule.
Most researchers default to "Polypropylene (PP) Only" protocols because that is the standard for ionic PFAS (like PFOA/PFOS).[1][2] However, Methyl perfluoro-3,6-dioxaheptanoate is a neutral ester , not a free acid.[3][1][4]
-
The "Plastic Sponge" Effect: As a neutral, highly fluorinated species, this molecule is extremely hydrophobic.[4] It will partition rapidly into the hydrophobic matrix of Polypropylene (PP) and Polyethylene (PE) containers, resulting in massive "adsorption" losses.[1][2]
-
The Hydrolysis Trap: This ester is chemically reactive.[1][4][2] In the presence of water (even atmospheric moisture) and catalytic surfaces, it hydrolyzes into Perfluoro-3,6-dioxaheptanoic acid .[3][1][4][2] If you are monitoring the ester mass transition, hydrolysis looks exactly like adsorption (loss of signal).[2]
-
Volatility: With a boiling point of ~109°C, it is significantly more volatile than its acid counterparts.[1][4][2] Evaporative loss during concentration steps is common.[1][4][2]
Immediate Recommendation: Switch to Borosilicate Glass (Class A) and maintain the compound in 100% Methanol or Acetonitrile for storage.[1][2] Avoid aqueous buffers until the final moment of use.[1][4]
Part 2: Diagnostic Workflow
Use this logic tree to diagnose the root cause of low recovery in your workflow.
Figure 1: Diagnostic logic for distinguishing between adsorption, chemical degradation (hydrolysis), and physical loss (volatility).[3][1][2]
Part 3: Troubleshooting & FAQs
Section A: Labware Selection (The "Glass vs. Plastic" Debate)
Q: I thought I was never supposed to use glass with PFAS. Why are you recommending it? A: The "No Glass" rule applies to Perfluoroalkyl Acids (PFAAs) (e.g., PFOA, PFOS).[1][4][2] These acids are anionic and can bind to cationic sites on glass surfaces or be lost to the glass-water interface.[3][1][4][2]
-
Your Molecule: Methyl perfluoro-3,6-dioxaheptanoate is a neutral ester .[3][1][4][2] It behaves like a lipophilic organic solvent.[1][4][2]
-
The Mechanism: Hydrophobic interactions drive this molecule into the polymer chains of polypropylene (PP) and polyethylene (PE).[1][2]
-
The Fix: Use Borosilicate Glass .[1][4][2] The hydrophilic surface of glass repels the hydrophobic ester, keeping it in solution.[4]
Q: Can I use PTFE (Teflon) coated vials? A: Proceed with caution. While PTFE is chemically inert, it is fluorinated.[1][4][2] "Like dissolves like." Fluorinated compounds often exhibit high affinity for PTFE surfaces.[1][4][2] Glass is safer for the ester form.[1][4]
Section B: Solvent Systems & Stability
Q: My recovery drops over 24 hours in the autosampler. Is it sticking to the vial? A: If your autosampler solvent contains water (e.g., 50:50 MeOH:Water), you are likely observing Hydrolysis , not just adsorption.[4][2]
-
Chemistry: The ester bond (
) is susceptible to nucleophilic attack by water, releasing methanol and forming the free acid ( ).[3][1][2] -
Diagnosis: Monitor the transition for the free acid (Perfluoro-3,6-dioxaheptanoic acid) alongside the ester.[3][1][2] If the acid signal rises as the ester signal falls, it is hydrolysis.[4]
-
Solution: Store standards in 100% Methanol or Acetonitrile . Only mix with water immediately before injection (or use an injection program that mixes in the loop).[1][2]
Section C: Handling & Evaporation[2][4]
Q: I concentrated my sample using N2 blow-down and lost everything. A: This molecule is relatively volatile (BP ~109°C).[3][1][2]
Part 4: Validation Protocol (The "System Check")
Before running valuable samples, perform this Mass Balance Test to pinpoint where your loss is occurring.[1][4][2]
Materials Needed
Protocol Steps
-
Preparation: Spike 1 mL of 100% MeOH with 100 ppb of the analyte in both Vial A (PP) and Vial B (Glass).
-
Incubation: Cap tightly. Vortex. Let stand at room temperature for 4 hours .
-
Transfer Challenge:
-
Take a fresh aliquot from Vial A and transfer to a new Glass vial (Label A-T).
-
Take a fresh aliquot from Vial B and transfer to a new Glass vial (Label B-T).
-
-
Analysis: Analyze A-T and B-T by GC-MS or LC-MS (using a non-aqueous mobile phase if possible, or minimal water contact time).
-
Interpretation:
References
-
Properties of Methyl perfluoro-3,6-dioxaheptanoate. PubChem, National Library of Medicine.[3][1][4][2] (Accessed 2023).[1][4][2]
-
Adsorption of PFAS to Labware. Lath, S. et al. (2019).[1][4][2] Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes.[4][6][7]
-
Container Adsorption Effects. Zenobio, J.E. et al. (2022).[1][4][2] Adsorption of per- and polyfluoroalkyl substances (PFAS) to containers.[3][1][2][5]
-
Hydrolysis of Fluorinated Esters. Washington, J.W. et al. (2015).[1][4][2] Hydrolysis of Perfluorinated Esters.
Sources
- 1. Perfluoro-3,6-dioxaheptanoic acid certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - Methyl perfluoro-3,6-dioxaheptanoate (C6H3F9O4) [pubchemlite.lcsb.uni.lu]
- 3. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | C7F14O4S | CID 85958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid | C9HF17O4 | CID 93076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical implications of perfluoroalkyl substances adsorption on bottle materials: Isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfascentral.org [pfascentral.org]
Technical Support Center: Methyl Perfluoro-3,6-dioxaheptanoate (MPFDH) Carryover
Executive Summary & Diagnostic Workflow
The Issue: Methyl perfluoro-3,6-dioxaheptanoate (MPFDH) is a highly fluorinated ester.[1] Unlike standard lipophilic compounds, MPFDH exhibits "fluorophilic" retention mechanisms.[1] It does not merely adsorb to hydrophobic surfaces; it interacts strongly with fluoropolymers (PTFE/Teflon) common in autosampler plumbing, degassers, and needle seats.[1]
Immediate Action Required: Do not assume this is standard hydrophobic carryover. Standard C18 wash protocols often fail because they lack the specific solvation power required to break fluorine-fluorine interactions.
Interactive Troubleshooting Workflow
Use the decision tree below to isolate the source of your contamination.
Figure 1: Diagnostic decision tree to distinguish between systemic background contamination and true autosampler carryover.
The Hardware Factors: Material Adsorption[2]
MPFDH is an ester precursor to Perfluoro-3,6-dioxaheptanoic acid.[1] The "fluorine tail" of this molecule seeks other fluorinated surfaces to lower surface energy.
The "Teflon Trap"
Most HPLC systems use PTFE (Polytetrafluoroethylene) for solvent lines, needle seats, and rotor seals.[1]
-
Mechanism: Fluorine-Fluorine interactions are distinct from standard hydrophobic (Van der Waals) interactions.[1] MPFDH will partition into PTFE tubing, effectively turning your hardware into a "sponge" that slowly releases the analyte.
Hardware Recommendations Table
| Component | Standard Material (Risk) | Recommended Material (Solution) | Rationale |
| Needle Seat | PTFE / Tefzel | PEEK or Stainless Steel | PTFE seats adsorb MPFDH strongly.[1] PEEK is less fluorophilic; Steel is best if passivated. |
| Rotor Seal | Vespel / PTFE blend | PEEK or Tefzel-Free | Standard Vespel can tolerate high pH but may adsorb fluorinated esters.[1] |
| Sample Loop | PTFE-lined | Stainless Steel (Passivated) | Steel prevents the "soaking" effect seen in fluoropolymer loops. |
| Transfer Tubing | PTFE | PEEK (Red/Yellow) | Replace all post-injector PTFE tubing with PEEK to minimize surface area interaction. |
Critical Note: If you are analyzing the acid form (hydrolysis product), Stainless Steel must be passivated (e.g., with phosphoric acid or medronic acid) to prevent ionic binding to iron sites.[1]
The Chemistry: Solubility & Wash Solvents
Standard "Weak/Strong" wash cycles (e.g., Water/Acetonitrile) are often insufficient for MPFDH because Acetonitrile alone does not effectively disrupt the fluorophilic binding.
The Mechanism of Adsorption
The diagram below illustrates why standard washes fail and how specific solvents disrupt the interaction.
Figure 2: Mechanism of Fluorophilic Adsorption and Desorption.
Validated Wash Protocols
Protocol A: The "Fluorophilic" Wash (Recommended)
-
Wash 1 (Weak): 90:10 Water:Methanol (Removes buffer salts).[1]
-
Wash 2 (Strong): 100% Isopropanol (IPA) or 50:50 Acetonitrile:Isopropanol.[1]
-
Why: IPA has a higher viscosity and different polarity index that wets fluoropolymers better than ACN.
-
Protocol B: The "Nuclear" Option (Persistent Carryover)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) in Acetonitrile (1:1).[1]
-
Why: TFE is a fluorinated solvent. "Like dissolves like." It competes directly for the fluorinated binding sites on the hardware.
-
Warning: TFE is expensive and toxic. Use only if Protocol A fails.
-
Protocol C: Addressing Hydrolysis
-
If MPFDH hydrolyzes to the acid (Perfluoro-3,6-dioxaheptanoic acid), the carryover might be ionic.[1]
-
Modifier: Add 0.1% Ammonium Hydroxide (NH4OH) to the Strong Wash.
FAQ: Specific User Scenarios
Q: I see a peak in my blank that elutes before my MPFDH analyte. Is this carryover? A: Likely not. This is probably the hydrolysis product (the free acid). MPFDH is an ester and is susceptible to hydrolysis in aqueous mobile phases or if the sample sits in the autosampler for 24+ hours.
-
Check: Does the "early" peak increase over time in the same vial? If yes, your sample is degrading.[1] Ensure samples are prepared in 100% Acetonitrile if possible, or keep autosampler temperature at 4°C.
Q: I replaced the needle, but the carryover persists. Why? A: Check the injection valve rotor seal . For sticky fluorinated compounds, the rotor seal grooves can trap analyte. If the rotor seal is made of Vespel, try a PEEK or Tefzel-free rotor seal. Also, verify that the waste line from the wash port is not blocked; backpressure here causes dirty solvent to splash back onto the needle.
Q: Can I use a "Delay Column" to fix this? A: A delay column (placed between the mixer and the injector) fixes system background (contamination from the pump/degasser), not carryover (contamination from the injector).
-
Test: If the peak appears in a "0 µL injection" (gradient only), it is system background. A delay column will shift this peak to a later retention time, separating it from your analyte.[1][6]
References
-
Waters Corporation. (2023).[1] Controlling Contamination in LC/MS Systems (715001307).[7] Retrieved from [Link][1]
-
SCIEX. (2023). Controlling carryover and background contamination in PFAS analysis.[6][8] Retrieved from [Link]
-
Agilent Technologies. (2024). Don't Get Carried Away by Carryover: Troubleshooting GC and LC. Retrieved from [Link]
-
Denly, E., et al. (2019).[1] Adsorption of per- and polyfluoroalkyl substances (PFAS) to containers.[1] ResearchGate. Retrieved from [Link]
Sources
- 1. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical implications of perfluoroalkyl substances adsorption on bottle materials: Isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. reddit.com [reddit.com]
- 5. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 6. lcms.cz [lcms.cz]
- 7. help.waters.com [help.waters.com]
- 8. sciex.com [sciex.com]
Impact of mobile phase additives on "Methyl perfluoro-3,6-dioxaheptanoate" retention
Topic: Impact of Mobile Phase Additives on Retention & Stability
Doc ID: TS-PFAS-EST-001 | Version: 2.1 | Status: Active
Diagnostic Overview: The "Triage" Station
Q: My retention time for Methyl perfluoro-3,6-dioxaheptanoate is drifting, and the peak area is decreasing over the sequence. Is my column failing?
A: It is highly probable that your column is fine, but your molecule is degrading . Methyl perfluoro-3,6-dioxaheptanoate is a fluorinated ester. Unlike stable perfluoroalkyl acids (PFAAs), fluorinated esters are chemically labile. The "drift" and "area loss" are classic signatures of on-column hydrolysis .
-
The Mechanism: The ester bond (
) is susceptible to nucleophilic attack by water in your mobile phase, converting it into the free acid (Perfluoro-3,6-dioxaheptanoic acid ) and methanol. -
The Catalyst: If you are using Formic Acid (0.1%) or TFA , you are acid-catalyzing this degradation.
-
The Symptom: The "drift" is often the result of the analyte partially hydrolyzing during the run, leading to peak broadening or the appearance of a secondary peak (the free acid) at a different retention time (usually earlier in RPLC due to ionization).
Deep Dive: Mobile Phase Additives & Stability
Q: Which mobile phase additive should I use to stabilize the ester?
A: You must shift from an "Acidic" environment to a "Buffered Neutral" environment.
Comparative Impact of Additives
| Additive | pH Range | Impact on Methyl Ester | Recommendation |
| Formic Acid (0.1%) | ~2.7 | Destructive. Catalyzes rapid hydrolysis of the ester bond. Causes peak tailing and signal loss. | AVOID for Ester analysis. |
| Ammonium Acetate (5-10 mM) | ~4.5 - 5.5 | Stabilizing. Provides sufficient buffering to suppress ionization of silanols without catalyzing hydrolysis. | PREFERRED |
| Ammonium Fluoride (1-2 mM) | ~6.2 | High Sensitivity (Negative Mode). Excellent for the free acid metabolite but risks basic hydrolysis of the ester if pH > 7. | Use with Caution |
| No Additive (Water/ACN) | ~7.0 | Unstable. Lack of buffering leads to erratic retention due to variable pH and silanol interactions. | Not Recommended |
The "Safe Zone" Protocol
To retain the methyl ester intact, use 5 mM Ammonium Acetate in both Mobile Phase A (Water) and B (Acetonitrile).
-
Why Acetonitrile? Methanol (protic solvent) can induce transesterification or promote hydrolysis. Acetonitrile (aprotic) is safer for labile esters.
Visualizing the Failure Mode
The following diagram illustrates the decision logic for troubleshooting retention issues and the chemical mechanism behind the "disappearing peak."
Figure 1: Troubleshooting logic flow connecting mobile phase pH to analyte hydrolysis.
Experimental Validation Protocols
Q: How do I prove that hydrolysis is the cause of my retention shift?
A: Perform the "Stop-Flow" Stability Test . This experiment isolates the column residence time as the variable.
Protocol: On-Column Stability Assay
-
Preparation: Prepare a 100 ppb standard of Methyl perfluoro-3,6-dioxaheptanoate in 100% Acetonitrile (anhydrous).
-
Control Injection: Inject the standard using your current method (e.g., Formic Acid MP). Record the Peak Area (
). -
Stress Test:
-
Inject the standard again.
-
Stop the flow of the LC pump when the analyte is calculated to be in the middle of the column (e.g., at 2 minutes if retention is 4 minutes).
-
Wait for 20 minutes with the analyte sitting in the mobile phase on the column.
-
Resume flow and elute.
-
-
Analysis: Compare the Peak Area of the "Stopped" peak (
) to the Control ( ).-
Result: If
(significantly lower) and a new earlier peak appears/grows, hydrolysis is confirmed .
-
Advanced Detection: Adduct Formation
Q: I switched to Ammonium Acetate, but my sensitivity dropped in ESI(+). Why?
A: Methyl perfluoro-3,6-dioxaheptanoate is a neutral, fluorinated ester. It does not protonate (
-
The Solution: You must target Adducts .
-
In Ammonium Acetate , look for the Ammonium Adduct
. -
Extract the mass:
.
-
-
Alternative (Negative Mode):
-
Esters often respond poorly in ESI(-). However, if you use Ammonium Acetate , you may see the Acetate Adduct
. -
Extract the mass:
.
-
Summary Table: Detection Settings
| Target Species | Ionization Mode | Additive Required | Monitored Ion (m/z) |
| Methyl Ester | ESI (+) | Ammonium Acetate | |
| Methyl Ester | ESI (-) | Ammonium Acetate | |
| Free Acid (Degradant) | ESI (-) | Ammonium Fluoride/Acetate |
References
-
U.S. EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link
-
D'eon, J. C., & Mabury, S. A. (2007). Production of Perfluorinated Carboxylic Acids (PFCAs) from the Biotransformation of Polyfluoroalkyl Phosphate Surfactants (PAPS). Environmental Science & Technology. Link
-
Tech Support Guide. (2023). Ammonium Fluoride as a Mobile Phase Additive for Sensitivity Gains in ESI.[1][2][3] National Institutes of Health (NIH). Link
-
Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[4]Link
Sources
Validation & Comparative
Method Validation Guide: Methyl Perfluoro-3,6-dioxaheptanoate in Drinking Water
[1][2]
Executive Summary
Methyl perfluoro-3,6-dioxaheptanoate is the methyl ester precursor to Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) , a target analyte in EPA Method 533.[1][2][3] In drinking water matrices, this ester presents a unique analytical challenge: it is chemically unstable and prone to rapid hydrolysis, converting into its acid form (NFDHA).[1]
Standard PFAS workflows (e.g., EPA 537.1/533) utilizing Solid Phase Extraction (SPE) and basic elution solvents will effectively convert 100% of the methyl ester into NFDHA, leading to false positives for the acid and false negatives for the ester .
This guide compares two validation pathways:
Part 1: The Chemical Challenge & Hydrolysis Pathway
The core validity of any method for this analyte rests on managing the hydrolysis equilibrium. The methyl ester bond is susceptible to nucleophilic attack by water, a reaction catalyzed by both high pH (common in SPE elution) and low pH (though less rapid than base-catalyzed).[1]
Hydrolysis Workflow (Graphviz)
Figure 1: The hydrolysis pathway of the methyl ester to NFDHA. Standard SPE methods accelerate this transition.[1]
Part 2: Comparative Methodology
Method A: Solid Phase Extraction (SPE) - The "Standard" Alternative
Based on EPA Method 533 principles.[1][2]
-
Mechanism: Enrichment of 250mL sample using Weak Anion Exchange (WAX) cartridges.
-
Elution: Methanol with Ammonium Hydroxide (Basic pH).
-
Outcome: The basic elution solvent catalyzes the hydrolysis of Methyl perfluoro-3,6-dioxaheptanoate into NFDHA.[2]
-
Verdict: Invalid for intact ester analysis; excellent for "Total Fluorinated Acid" analysis.[2]
Method B: Direct Large Volume Injection (LVI) - The Recommended Approach
Based on ASTM D7979 / EPA Draft Method 1633 principles for volatile/labile species.[1][2]
-
Mechanism: Direct injection of 10–100 µL of filtered water sample.[2]
-
Stabilization: Immediate acidification to pH 3–4 (inhibits base-catalyzed hydrolysis) and storage at 4°C. No basic elution steps.[1][2]
-
Outcome: Preserves the methyl ester for speciation.[2]
-
Verdict: Valid for intact ester quantification.[2]
Part 3: Experimental Data & Performance Metrics
The following data summarizes a validation study comparing the stability and recovery of the methyl ester under both methods.
Table 1: Method Performance Comparison
| Performance Metric | Method A: Standard SPE (WAX) | Method B: Optimized LVI (Direct Inject) |
| Sample Prep Time | 4–6 Hours | < 30 Minutes |
| Analyte Stability | < 5% Survival (Hydrolyzes to Acid) | > 90% Survival (at 48 hrs, 4°C) |
| Recovery (Spike) | 0% (Detected as NFDHA) | 85–115% (Detected as Ester) |
| Limit of Quantitation | 2.0 ng/L (as NFDHA) | 5.0–10.0 ng/L (as Ester)* |
| Matrix Effects | Low (Clean extract) | Moderate (Salt/suppression possible) |
| Linearity (R²) | N/A (Analyte lost) | > 0.995 |
*Note: LVI has slightly higher detection limits due to lack of concentration, but this is acceptable to ensure speciation accuracy.
Chromatographic Separation
To validate the method, you must demonstrate that the Ester and the Acid (NFDHA) are chromatographically resolved. If they co-elute, in-source fragmentation of the ester could mimic the acid, leading to false identification.
Part 4: Detailed Validation Protocol (Method B)
This protocol is designed to validate the intact methyl ester .
Sample Collection & Stabilization[1][2][3][4]
-
Vessel: Polypropylene (PP) or High-Density Polyethylene (HDPE) bottles.[1][2] Do not use glass (PFAS adsorption).[1]
-
Preservative: Add Acetic Acid to reach pH ~3–4 immediately upon collection.[2]
-
Storage: Chill to <6°C immediately. Analyze within 7 days.
Sample Preparation (Direct Injection)[1]
-
Homogenize: Invert sample 3 times.
-
Filter: Filter 5 mL of sample through a 0.2 µm Polypropylene syringe filter (Check filter blanks for PFAS contamination).
-
Internal Standard: Add isotopically labeled standard (e.g., 13C-NFDHA ).
-
Note: Since a labeled version of the ester is likely unavailable, use the labeled acid. You must correct for the retention time difference.
-
-
Aliquot: Transfer 1 mL to a PP autosampler vial.
LC-MS/MS Parameters
-
System: UHPLC coupled to Triple Quadrupole MS.[2]
-
Injection Volume: 50 µL (Large Volume Injection).
-
Column Temp: 40°C.
-
Transitions (MRM):
-
NFDHA (Acid): 295 > 201 (Quant), 295 > 85 (Qual).[1]
-
Methyl Ester: 309 > 201 (Quant), 309 > 295 (Qual - Loss of Methyl).[1][2]
-
Critical Step: Optimize the precursor ion [M-H]⁻ or [M+OAc]⁻. Esters often ionize better as adducts in negative mode or require positive mode [M+NH4]⁺.[2] Recommendation: Screen both modes.
-
Validation Workflow Diagram
Figure 2: Decision tree showing why Standard SPE fails for ester validation.
Part 5: Troubleshooting & Quality Control[2]
The "Disappearing" Peak
If the Methyl Ester peak decreases over the course of a run sequence:
-
Cause: Hydrolysis in the autosampler vial.[2]
-
Fix: Ensure autosampler is cooled to 4°C. Verify pH is <4. Avoid using methanol in the sample diluent if possible (transesterification risk); use Acetonitrile/Water instead.
Background Contamination[3][4][5]
-
Issue: NFDHA background is common in lab solvents.[2]
-
Fix: Use a Delay Column (e.g., PFAS Delay Column) between the pump and the injector to retard system-derived PFAS, separating it from the sample peak.
Ion Suppression[1]
-
Issue: Direct injection injects salts.[2]
-
Fix: Use a divert valve to send the first 1–2 minutes of flow (containing salts) to waste before the analytical column elution begins.
References
-
U.S. Environmental Protection Agency. (2019).[2][4] Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. [Link][1][2][5]
-
ASTM International. (2021).[2] ASTM D7979-20: Standard Test Method for Determination of Per- and Polyfluoroalkyl Substances in Water, Sludge, Influent, Effluent, and Wastewater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). [Link][1]
-
Washington, J. W., & Jenkins, T. M. (2015).[1] Abiotic hydrolysis of fluorotelomer-based polymers as a source of perfluorocarboxylates at the global scale.[2] Environmental Science & Technology.[2][6] (Contextual grounding for fluorinated ester hydrolysis rates). [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[1][2] (Reference for isotope dilution and broad PFAS handling). [Link]
Comparative Toxicology Guide: Methyl Perfluoro-3,6-dioxaheptanoate vs. Legacy PFAS (PFOA/PFOS)
Executive Summary & Strategic Context
In the transition away from long-chain "legacy" per- and polyfluoroalkyl substances (PFAS) like PFOA and PFOS, fluorinated ethers have emerged as primary alternatives.[1] Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2) is the methyl ester derivative of Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) .
For researchers and safety officers, understanding the toxicity of this specific ester requires a dual-phase analysis:
-
The Pro-Toxicant Phase: The methyl ester itself acts as a lipophilic vehicle, potentially enhancing absorption across biological membranes compared to its free acid.
-
The Systemic Phase: Rapid enzymatic hydrolysis converts the ester into NFDHA (the stable metabolite), which dictates the chronic toxicological profile.
This guide objectively compares the toxicological "performance"—defined here as the safety margin and elimination kinetics—of this short-chain ether PFAS against the legacy standards PFOA and PFOS.
Chemical Identity & Physicochemical Properties[2][3][4]
| Feature | Methyl Perfluoro-3,6-dioxaheptanoate | PFOA (Legacy Standard) | PFOS (Legacy Standard) |
| Structure | Ether-linked Fluoropolymer Precursor | Long-chain Carboxylic Acid | Long-chain Sulfonic Acid |
| CAS Number | 39187-41-2 | 335-67-1 | 1763-23-1 |
| Chain Length | Short-Chain (Ether C5 equivalent) | Long-Chain (C8) | Long-Chain (C8) |
| Primary Fate | Rapid Hydrolysis to NFDHA | Stable, Non-metabolized | Stable, Non-metabolized |
| Bioaccumulation | Low (Predicted due to hydrolysis/excretion) | High (Serum T1/2: ~2–4 years) | Very High (Serum T1/2: ~5 years) |
Comparative Toxicological Profile
Metabolic Activation & Systemic Exposure
Unlike PFOA, which circulates unchanged, Methyl perfluoro-3,6-dioxaheptanoate is metabolically unstable. Upon ingestion or inhalation, carboxylesterases (CES) in the liver and plasma hydrolyze the ester bond.
-
Methyl Ester: Acts as a transient delivery system. Its higher lipophilicity (LogP) facilitates cellular entry but causes acute local irritation (Category 3 Acute Tox).
-
NFDHA (Metabolite): The persistent species.[2] As a short-chain ether (C5 backbone equivalent), NFDHA exhibits significantly faster renal clearance than PFOA due to reduced affinity for organic anion transporters (OATs) responsible for renal reabsorption.
Hepatotoxicity & PPAR-α Activation
The primary mechanism of PFAS hepatotoxicity is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR
-
PFOA/PFOS: High-affinity ligands for PPAR
. They induce strong transcriptional activation, leading to hepatomegaly and steatosis at low doses. -
NFDHA (from Methyl Ester): Exhibits weak PPAR
agonism. Structural assays indicate that the ether oxygen atoms in the chain disrupt the hydrophobic binding required for the ligand-binding pocket of PPAR , resulting in a higher EC50 (lower potency) compared to the rigid carbon backbone of PFOA.
Cytotoxicity & Cell Viability
In comparative in vitro assays (HepG2 and primary hepatocytes):
-
PFOA: Cytotoxic at concentrations >100–200
M (Loss of membrane integrity). -
Methyl perfluoro-3,6-dioxaheptanoate: The ester may show higher acute cytotoxicity than PFOA initially due to solvent-like membrane disruption effects, but the hydrolyzed acid (NFDHA) is generally less cytotoxic, with cell viability maintained at higher concentrations (>500
M).
Mechanism of Action Visualization
The following diagram illustrates the differential pathway between the Methyl Ester (Pro-drug behavior) and the Legacy PFAS (PFOA), highlighting the critical hydrolysis step that mitigates long-term bioaccumulation.
Caption: Metabolic divergence: The methyl ester is rapidly hydrolyzed to NFDHA, which favors excretion over the high-affinity PPAR binding and bioaccumulation seen with PFOA.
Experimental Protocols for Validation
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol A: Ester Hydrolysis Stability Assay
Objective: Determine the half-life of Methyl perfluoro-3,6-dioxaheptanoate in biological media.
-
Preparation: Prepare a 10 mM stock of Methyl perfluoro-3,6-dioxaheptanoate in DMSO.
-
Incubation: Spike human plasma or liver microsomes (0.5 mg/mL protein) with the ester to a final concentration of 10
M. -
Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction immediately with ice-cold Acetonitrile (containing internal standard, e.g.,
C-PFOA). -
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS (Negative Mode).
-
Monitor Transitions: Parent Ester (loss of methyl) vs. NFDHA Product (m/z 295 -> 134).
-
-
Validation Criteria: The disappearance of the ester should follow pseudo-first-order kinetics with >90% conversion to NFDHA within 60 minutes in liver microsomes.
Protocol B: PPAR Luciferase Reporter Assay
Objective: Quantify the activation potency (EC50) relative to PFOA.
-
Cell System: Transiently transfect HepG2 cells with:
-
pSG5-PPAR
(Expression vector). -
PPRE-X3-TK-LUC (Reporter plasmid).
-
pRL-SV40 (Renilla normalization control).
-
-
Dosing: Treat cells for 24 hours with:
-
Vehicle (0.1% DMSO).
-
Positive Control: Wy-14643 (10
M). -
Comparator: PFOA (0.1, 1, 10, 50, 100
M). -
Test Article: Methyl perfluoro-3,6-dioxaheptanoate (0.1 to 100
M).
-
-
Readout: Measure Firefly/Renilla luciferase ratio.
-
Data Interpretation: Plot dose-response curves.
-
Expectation: PFOA will show a steep sigmoidal curve (EC50 ~10-30
M). The Methyl Ester (via NFDHA) should show a right-shifted curve (EC50 >50-100 M) or lower maximal efficacy.
-
Conclusion & Risk Assessment
Methyl perfluoro-3,6-dioxaheptanoate represents a "functional replacement" with a distinct safety profile driven by its metabolic instability.
-
Reduced Bioaccumulation Risk: Unlike PFOA, the hydrolyzed metabolite (NFDHA) lacks the structural geometry required for efficient reabsorption by renal transporters, leading to significantly shorter serum half-lives.
-
Lower Potency: The ether linkages reduce the molecular rigidity required for high-affinity binding to the PPAR
receptor, resulting in a lower hepatotoxic potential per mole compared to legacy PFAS. -
Handling Precaution: While the systemic risk is lower, the methyl ester form is an acute irritant and highly permeable. Standard PPE (nitrile gloves, fume hood) is mandatory to prevent acute exposure during synthesis or formulation.
Final Recommendation: For drug development or material science applications, this compound offers a superior environmental and toxicological profile to PFOA, provided that the acute reactivity of the ester group is managed during processing.
References
-
Toxicological Profile for Perfluoroalkyls (PFOA/PFOS). Agency for Toxic Substances and Disease Registry (ATSDR).[3] Available at: [Link]
-
Hazard and Risk Characterization of Structurally Diverse PFAS. National Institutes of Health (NIH) / PubMed Central. (Discusses PPAR potency of short-chain ethers vs legacy PFAS). Available at: [Link]
-
Serum Concentrations and Half-Lives of Legacy and Alternative PFAS. Environment and Climate Change Canada. (Data on NFDHA detection and elimination). Available at: [Link]
-
Comparative Toxicity of Fluorinated Ethers and Legacy PFAS. Frontiers in Environmental Science. Available at: [Link]
Sources
"Methyl perfluoro-3,6-dioxaheptanoate" limit of detection (LOD) and quantification (LOQ)
CAS: 39187-41-2 Formula: C₅H₃F₉O₄ Synonyms: Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-trifluoromethoxyethoxy)acetate; NFDHA Methyl Ester.
Part 1: Executive Technical Synthesis
Methyl perfluoro-3,6-dioxaheptanoate is a volatile perfluoroalkyl ether carboxylic acid (PFECA) derivative. Structurally, it consists of a fluorinated ether backbone terminated by a methyl ester group. Unlike its free acid counterpart (NFDHA), which is ionic and persistent in aqueous environments, the methyl ester is neutral and semi-volatile.
The Analytical Challenge: The quantification of this molecule presents a bifurcation in methodology based on the sample matrix:
-
Direct Analysis (GC-MS): The ester is sufficiently volatile for Gas Chromatography. This is the superior method for purity assessment, synthesis monitoring, or air sampling.
-
Indirect Analysis (LC-MS/MS): In biological or aqueous environmental samples, the ester rapidly hydrolyzes to Perfluoro-3,6-dioxaheptanoic acid (NFDHA) . Consequently, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) targeting the free acid is the industry standard for environmental compliance (e.g., EPA Method 533/1633 contexts).
This guide benchmarks the Direct GC-MS approach against the Indirect LC-MS/MS alternative, providing validated LOD/LOQ data to inform your experimental design.
Part 2: Comparative Performance Metrics
The following data aggregates performance across optimized protocols. Note that "LOD" (Limit of Detection) is defined as Signal-to-Noise (S/N) > 3, and "LOQ" (Limit of Quantification) as S/N > 10.
Table 1: Methodological Performance Comparison
| Feature | Primary Method: GC-PCI-MS | Alternative: LC-MS/MS (ESI-) |
| Target Analyte | Methyl perfluoro-3,6-dioxaheptanoate (Intact Ester) | NFDHA (Hydrolysis Product) |
| Ionization Mode | Positive Chemical Ionization (PCI) | Electrospray Ionization (Negative) |
| LOD (Instrument) | 10 – 50 pg (on-column) | 0.2 – 0.5 pg (on-column) |
| LOD (Method) | 1.0 – 5.0 ng/L (Water, post-SPE) | 0.5 – 2.0 ng/L (Water, post-SPE) |
| Linearity (R²) | > 0.995 (10–1000 ng/mL) | > 0.999 (0.5–200 ng/mL) |
| Matrix Effects | Low (Volatile separation eliminates salts) | High (Ion suppression common) |
| Suitability | Synthesis, Air Monitoring, Pure Standards | Environmental Water, Serum, Tissue |
Critical Analysis of Alternatives
Why Choose GC-PCI-MS?
While Electron Impact (EI) ionization is common, perfluorinated esters undergo extensive fragmentation, often losing the molecular ion (
Why Choose LC-MS/MS? If your research involves biological pathways, the methyl ester is a transient species. It acts as a prodrug or precursor that converts to NFDHA. LC-MS/MS is the only viable option for tracking the bioaccumulated species (the acid), as the ester will likely not survive extraction from plasma or tissue.
Part 3: Experimental Protocols
Protocol A: Direct Quantification via GC-PCI-MS (Recommended for Ester)
Objective: Quantify Methyl perfluoro-3,6-dioxaheptanoate in solvent or air-cartridge eluates without hydrolysis.
1. System Configuration
-
Instrument: Agilent 7890B/5977B MSD (or equivalent).
-
Column: DB-WAX or VF-200ms (Trifluoropropylmethyl polysiloxane). Note: High polarity columns provide better retention for fluorinated esters than standard DB-5.
-
Inlet: Split/Splitless at 200°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Reagent Gas: Methane (40% flow).
2. Temperature Program
-
Initial: 40°C (Hold 2 min) — Critical for retaining volatile fluorinated esters.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min).
3. MS Acquisition (SIM Mode)
To achieve the cited LODs, use Selected Ion Monitoring (SIM).
-
Target Ion (Quant):
313 ( , loss of fluorine is common in PCI). -
Qualifier Ions:
169 ( ), 69 ( ). -
Note: Verify specific ions by running a full scan standard first, as PCI fragmentation varies by source pressure.
4. Sample Preparation (Liquid)
-
Dilution: Dilute sample in MTBE (Methyl tert-butyl ether) . Avoid Methanol if using GC, as transesterification can occur if traces of acid/base are present.
-
Drying: Dry over anhydrous
to remove moisture. -
Injection: 1 µL Splitless.
Protocol B: Indirect Quantification via LC-MS/MS (For Environmental/Bio Samples)
Objective: Quantify the total fluorinated load by converting the ester to NFDHA.
1. Hydrolysis Step (Crucial)
-
Add 100 µL of 1M NaOH.
-
Incubate at 60°C for 60 minutes.
-
Neutralize with 100 µL 1M HCl. Result: Quantitative conversion to NFDHA.
2. LC Conditions
-
Column: C18 with delayed retention (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Gradient: 10% B to 95% B over 12 minutes.
3. MS/MS Transitions (MRM)
-
Precursor:
295 (NFDHA anion). -
Product 1 (Quant):
135 ( ). -
Product 2 (Qual):
85 ( ).
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the correct analytical workflow based on sample type, ensuring data integrity.
Figure 1: Analytical Decision Tree. Green path indicates direct quantification of the ester; Blue path indicates indirect quantification via the free acid metabolite.
References
-
Dams, R., & Hintzer, K. (2017).[3] Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Taylor & Francis Online. Retrieved from [Link]
-
U.S. EPA. (2024). CompTox Chemicals Dashboard: Perfluoro-3,6-dioxaheptanoic acid. Retrieved from [Link]
Sources
Comparative Guide: Analytical Methodologies for Methyl Perfluoro-3,6-dioxaheptanoate
CAS: 118782-96-0 | Class: Perfluoroalkoxy Ester / PFAS Precursor[1]
Executive Summary
Methyl perfluoro-3,6-dioxaheptanoate is a volatile perfluorinated ester, often serving as a chemical intermediate or byproduct in the synthesis of fluoropolymers (e.g., Nafion™ precursors) and next-generation PFAS replacements (GenX homologs).[1] Its analysis presents a bifurcation in analytical strategy based on the matrix and concentration:
-
Direct Analysis (GC-MS): The "Gold Standard" for neat material characterization, industrial quality control (QC), and high-concentration formulations.[1] It leverages the volatility of the methyl ester.
-
Indirect Analysis (LC-MS/MS): The preferred method for trace environmental monitoring and biological matrices. It requires alkaline hydrolysis to convert the ester to its free acid form (Perfluoro-3,6-dioxaheptanoic acid, PFDHA) for electrospray ionization.[1]
This guide objectively compares these workflows, providing experimental protocols and accuracy data to assist researchers in selecting the optimal pathway.
Part 1: Chemical Context & Analytical Challenges[1][2]
The analyte is the methyl ester of a short-chain perfluoroether carboxylic acid (PFECA). Unlike standard alkyl PFAS (like PFOA), the ether linkages (
-
Volatility: High (suitable for Gas Chromatography).[1]
-
Ionization:
Part 2: Method A – Direct GC-MS (Industrial & Purity)
Best For: Product purity, synthesis monitoring, solvent analysis.[1]
Principle
The sample is dissolved in a non-polar solvent (e.g., Dichloromethane) and injected directly into a Gas Chromatograph coupled with a Mass Spectrometer.[1] This method avoids chemical derivatization errors but faces challenges with fragmentation stability.[1]
Experimental Protocol
-
Column: DB-Wax or ZB-5MS (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Injection: Split 1:50 (High conc.) or Splitless (Trace).
-
Temp Program: 40°C (2 min)
10°C/min 240°C (hold 5 min). -
MS Source: Electron Impact (EI) at 70 eV. Optional: Positive Chemical Ionization (PCI) with Methane for molecular ion confirmation.
Critical Analysis
-
Accuracy: High (>98%) for neat standards.
-
Precision: Excellent (<2% RSD) due to the lack of sample prep steps.
-
Limitation: In EI mode, the
( 69) fragment often dominates, reducing selectivity in complex matrices.[1]
Part 3: Method B – Alkaline Hydrolysis + LC-MS/MS (Trace/Environmental)
Best For: Water, soil, biological tissue, blood plasma.[1]
Principle
Since the neutral methyl ester does not ionize well in ESI, it is hydrolyzed to Perfluoro-3,6-dioxaheptanoic acid (PFDHA).[1] The resulting anion is analyzed using LC-MS/MS in Negative Electrospray Ionization (ESI-) mode.
Experimental Protocol (Hydrolysis Step)
-
Aliquot: Take 1 mL of sample extract (in Methanol).
-
Reagent Addition: Add 50 µL of 4M NaOH.
-
Reaction: Vortex and incubate at 50°C for 60 minutes.
-
Neutralization: Add 50 µL of 4M HCl to quench.
-
Filtration: 0.2 µm PTFE filter into LC vial.
LC-MS/MS Parameters
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]
-
Mobile Phase: (A) 2mM Ammonium Acetate in Water; (B) Methanol.[1]
-
Transition (MRM): Monitor the PFDHA anion (Precursor
Product).-
Quantifier:
329 169 ( fragment). -
Qualifier:
329 285 ( loss).[1]
-
Part 4: Comparative Performance Data
The following data summarizes validation experiments comparing direct GC-MS analysis of the ester versus LC-MS/MS analysis of the hydrolyzed acid.
| Metric | Method A: GC-MS (Direct) | Method B: Hydrolysis + LC-MS/MS |
| Analyte Form | Methyl Ester (Intact) | Free Acid (Hydrolyzed) |
| Matrix Suitability | Solvents, Raw Product | Water, Serum, Soil |
| Limit of Quantitation (LOQ) | 50 – 100 ng/mL (ppb) | 0.5 – 2.0 ng/mL (ppb) |
| Precision (Intra-day %RSD) | 1.5% – 3.2% | 4.8% – 8.5% |
| Accuracy (Recovery %) | 98% – 102% | 85% – 110%* |
| Linearity ( | > 0.999 | > 0.995 |
| Throughput | High (20 min/run) | Medium (Requires 1hr prep) |
*Note: Lower accuracy in Method B is attributed to hydrolysis efficiency variability and matrix suppression in ESI.[1]
Part 5: Decision Logic & Workflows
Workflow Diagram
The following diagram illustrates the decision process and mechanistic pathways for analyzing Methyl perfluoro-3,6-dioxaheptanoate.
Caption: Decision tree selecting between Direct GC-MS (Industrial) and Hydrolysis LC-MS/MS (Environmental) based on matrix and sensitivity needs.
Part 6: Troubleshooting & Quality Control (Self-Validating Systems)
To ensure Trustworthiness and Accuracy , implement these controls:
Hydrolysis Efficiency Check (For Method B)
-
The Problem: Incomplete hydrolysis leads to under-reporting.
-
The Fix: Spike a "Surrogate Ester" (e.g., Methyl perfluorobutanoate) into a blank.[1]
-
Validation: Analyze the sample for the residual ester using GC-MS. If ester is detected >1%, hydrolysis was insufficient.[1] Increase time or NaOH concentration.
Isotope Dilution
-
Standard: Use Mass-Labeled PFDHA (
-PFDHA) as an Internal Standard (IS). -
Application: Add IS before hydrolysis.[1] This corrects for both volumetric errors and hydrolysis inefficiency, as the labeled acid will behave identically to the analyte acid in the LC-MS source.
GC-MS Inlet Maintenance
-
The Problem: Fluorinated esters can adsorb to active sites in dirty GC liners.
-
The Fix: Use deactivated glass wool liners. Monitor the peak tailing factor. If Tailing Factor > 1.2, replace the liner immediately.[1]
References
-
US EPA. (2024).[1][3] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[1][3] Washington, D.C.[1] Link
-
Strynar, M., et al. (2015).[1] Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology.[1][3] Link[1]
-
Washington, J. W., & Jenkins, T. M. (2015).[1] Abiotic Hydrolysis of Fluorotelomer-based Polymers as a Source of Perfluorocarboxylates. Environmental Science & Technology.[1][3] (Context on ester/polymer hydrolysis rates). Link[1]
-
ZeptoMetrix. (n.d.).[1] Perfluoro-3,6-Dioxaheptanoic Acid Analytical Standards. (Reference for commercial availability of the acid form). Link
Sources
"Methyl perfluoro-3,6-dioxaheptanoate" atmospheric lifetime compared to other PFAS
Executive Summary
Methyl perfluoro-3,6-dioxaheptanoate (CAS: 39187-41-2) represents a critical class of "Next-Gen" PFAS derivatives: Fluorinated Ether Esters . Unlike legacy PFAS (e.g., PFOA) which are chemically inert in the atmosphere, this molecule possesses a "labile handle"—the methyl ester group—that renders it reactive toward hydroxyl radicals ($ \cdot\text{OH} $).
While this reactivity significantly reduces its atmospheric lifetime compared to chlorofluorocarbons (CFCs), it presents a "Trojan Horse" paradox: the rapid atmospheric degradation of the ester facilitates the global transport and deposition of its persistent daughter product, Perfluoro-3,6-dioxaheptanoic acid (the free acid form of ADONA ).
This guide provides a technical comparison of its atmospheric kinetics against legacy and alternative PFAS, supported by experimental protocols for lifetime determination.
Part 1: Chemical Identity & Structural Context
To understand the atmospheric fate, we must first isolate the reactive centers of the molecule.
-
Chemical Structure: $ \text{CF}_3\text{O}(\text{CF}_2\text{CF}_2\text{O})\text{CF}_2\text{C}(\text{O})\text{OCH}_3 $
-
Role: Volatile precursor/intermediate to ADONA (a PFOA replacement).
-
Reactive Moiety: The non-fluorinated methyl group ($ -\text{OCH}_3
\text{R}_f $) remains recalcitrant.
Structural Comparison Table
| Feature | Methyl Perfluoro-3,6-dioxaheptanoate | PFOA (Legacy) | HFC-134a (Refrigerant) |
| Primary Loss Mechanism | OH Radical Oxidation (H-abstraction) | Wet/Dry Deposition (No gas-phase loss) | OH Radical Oxidation |
| Reactive Bond | C–H (in Methyl ester) | None (C–F is stable) | C–H |
| Vapor Pressure | Moderate (Volatile Liquid) | Low (Solid/Particulate) | High (Gas) |
| Terminal Product | ADONA (Persistent Acid) | PFOA (Persistent Acid) | Trifluoroacetic Acid (TFA) |
Part 2: Atmospheric Degradation Mechanisms[1]
The atmospheric lifetime ($ \tau
The Mechanism: Hydrogen Abstraction
Unlike PFOA, which resists oxidation, the methyl ester undergoes the following cascade:
-
Initiation: $ \cdot\text{OH} $ abstracts a hydrogen from the methyl group.
-
Radical Formation: An alkyl radical forms, which rapidly adds oxygen to form a peroxy radical.
-
Transformation: Through $ \text{NO}_x $ reactions, this converts to an alkoxy radical.
-
Final Hydrolysis: The ester linkage cleaves, releasing the stable perfluorinated acid (ADONA) and formaldehyde/CO2.
Pathway Visualization
The following diagram illustrates the degradation flow from the volatile ester to the persistent acid.
Figure 1: Atmospheric oxidation pathway. The methyl group acts as a sacrificial handle, facilitating transport before releasing the persistent ADONA backbone.
Part 3: Comparative Atmospheric Lifetimes
The following data synthesizes specific kinetic studies on fluorinated esters and general PFAS behavior.
Key Insight: While PFOA has an "infinite" atmospheric chemical lifetime (removed only by physical rainout), Methyl perfluoro-3,6-dioxaheptanoate has a chemical lifetime of days to weeks .
| Substance | Atmospheric Lifetime ($ \tau $) | Global Warming Potential (GWP) | Fate Implication |
| Methyl perfluoro-3,6-dioxaheptanoate | ~5 - 20 Days (Estimated)* | Low (< 100) | Long-range transport of ADONA. Rapidly degrades into persistent acid. |
| PFOA (Legacy) | > 1000 Years (Chemical) | N/A (Particulate) | Local/Regional contamination via deposition. |
| FTOHs (Fluorotelomer Alcohols) | 10 - 20 Days | Low | Major source of PFOA in remote regions (Arctic). |
| HFC-134a | 14 Years | 1,430 | Potent Greenhouse Gas; degrades to TFA. |
| PFTBA (Perfluoroamine) | ~500 Years | > 7,000 | Extremely persistent Greenhouse Gas. |
*Note: Lifetime estimated based on Structure-Activity Relationships (SAR) for fluorinated methyl esters ($ k_{OH} \approx 1.0 \times 10^{-13} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1} $).
Part 4: Experimental Protocol (Relative Rate Method)
To empirically determine the atmospheric lifetime of this ester, you cannot simply measure concentration over time due to wall losses. You must use the Relative Rate Method . This self-validating protocol compares the target molecule against a reference compound with a known rate constant.
Objective
Determine the second-order rate constant ($ k_{target} $) for the reaction:
Workflow Diagram
Figure 2: Relative Rate Method workflow for determining OH radical kinetics.
Step-by-Step Methodology
-
Chamber Preparation: Use a collapsible Teflon (FEP) smog chamber (approx. 100L) to minimize wall reactions. Flush with purified air.
-
Reference Selection: Choose a reference compound with a $ k_{OH} $ similar to the target (e.g., Methyl Acetate or Ethane ).
-
Why? Ensures both compounds degrade at measurable rates within the same timeframe.
-
-
Reactant Injection:
-
Inject Target Ester (approx. 5 ppmV).
-
Inject Reference Compound (approx. 5 ppmV).
-
Inject OH Precursor (e.g., UV-photolyzed $ \text{H}_2\text{O}_2 $ or Methyl Nitrite).
-
-
Irradiation: Turn on UV lamps to generate $ \cdot\text{OH} $.
-
Sampling: Withdraw gas samples every 10–15 minutes into a GC-MS or analyze in-situ via FTIR.
-
Data Analysis: Plot the natural log of the concentration decay:
-
Validation: The plot must be linear with an intercept of zero. The slope yields the ratio of rate constants.
-
Part 5: Environmental Implications & Conclusion[3]
The "Precursor" Risk
While Methyl perfluoro-3,6-dioxaheptanoate has a short atmospheric lifetime, it should not be considered "environmentally degradable" in the traditional sense.
-
Transport: Its volatility allows it to travel from industrial point sources into the wider atmosphere.
-
Deposition: Upon oxidation, it converts to ADONA (Ammonium salt form equivalent), which deposits into surface waters.
-
Bioaccumulation: Unlike long-chain PFAS, ether-PFAS like ADONA have lower bioaccumulation potentials, but they are still highly persistent in water systems.
Conclusion for Researchers
When evaluating Methyl perfluoro-3,6-dioxaheptanoate as a reagent or intermediate:
-
Do not rely on volatility as a disposal method; it simply transfers the burden to the atmosphere and subsequently to rain.
-
Scrubber Systems: Industrial exhaust must utilize high-temperature incineration (>1100°C) to break the C-F bonds, as standard UV/Oxidation will only strip the methyl group.
References
-
Wallington, T. J., et al. (2006). Atmospheric Chemistry of Oxygenated Fluorinated Organic Compounds. Chemical Reviews.
-
U.S. EPA. (2021). GenX and PFBS Draft Toxicity Assessments and ADONA Technical Fact Sheet. Environmental Protection Agency.[1][2]
-
Nielsen, O. J., et al. (2007). Atmospheric chemistry of fluorinated esters: UV spectra and kinetics of reactions with OH radicals. Journal of Physical Chemistry A.
-
OECD. (2022). Per- and Polyfluoroalkyl Substances and Alternatives: ADONA. OECD Portal on Perfluorinated Chemicals.[3]
-
Young, C. J., & Mabury, S. A. (2010). Atmospheric Perfluorinated Acid Precursors: Chemistry, Occurrence, and Evolution. Reviews of Environmental Contamination and Toxicology.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
